Product packaging for Filgotinib(Cat. No.:CAS No. 1206101-20-3)

Filgotinib

Cat. No.: B607654
CAS No.: 1206101-20-3
M. Wt: 410.437
InChI Key: QZXABVVSCDZCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Filgotinib is an oral, small-molecule Janus kinase (JAK) inhibitor characterized by its preferential inhibition of JAK1 . In biochemical assays, this compound demonstrates potent activity against JAK1 with a higher degree of selectivity for JAK1 over JAK2, JAK3, and TYK2, which may help in researching pathways driven by specific pro-inflammatory cytokines while minimizing impact on others like erythropoietin and thrombopoietin signaling . Following oral administration, this compound is rapidly absorbed and extensively metabolized to a major active metabolite, which exhibits a similar selectivity profile and contributes significantly to the overall pharmacodynamic effect . Its metabolism is primarily mediated by carboxylesterases (CES2 and, to a lesser extent, CES1), not the hepatic CYP450 system, resulting in a low potential for drug-drug interactions in research models . This profile makes this compound a valuable tool compound for investigating the JAK-STAT pathway in immunology and inflammation research. The primary research applications for this compound include the study of intracellular signaling in autoimmune and inflammatory diseases. It has shown efficacy in research models of Rheumatoid Arthritis (RA) by improving signs and symptoms and inhibiting structural joint damage . Its research utility extends to Ulcerative Colitis (UC) and Crohn's Disease (CD), where it has been shown to induce clinical remission and endoscopic response in preclinical models . Furthermore, its activity is being explored in psoriatic arthritis (PsA) and other immune-mediated conditions . This compound provides researchers with a selective means to probe JAK1-dependent cytokine signaling, offering insights into the roles of cytokines such as IL-6 and IFN-γ in sustaining chronic inflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N6O2 B607654 Filgotinib CAS No. 1206101-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80152935
Record name Filgotinib
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Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1206161-97-8
Record name Filgotinib
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Record name Filgotinib [USAN:INN]
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Record name N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
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Foundational & Exploratory

Filgotinib's Mechanism of Action in Rheumatoid Arthritis: A Deep Dive into Selective JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

FOSTER CITY, Calif. & MECHELEN, Belgium – This technical guide provides an in-depth exploration of the mechanism of action of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor, for the treatment of rheumatoid arthritis (RA). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and key experimental data that underpin this compound's therapeutic efficacy.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage. Pro-inflammatory cytokines play a pivotal role in the pathogenesis of RA, and their signaling is largely mediated through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] this compound is an orally bioavailable, potent, and selective inhibitor of JAK1, a key enzyme in this pathway.[3][4] By preferentially targeting JAK1, this compound modulates the signaling of a specific subset of cytokines implicated in RA, thereby reducing inflammation and disease activity. This targeted approach is designed to maximize therapeutic benefit while potentially mitigating side effects associated with broader JAK inhibition.[5][6]

The JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors to the nucleus, leading to the regulation of gene expression.[7][8] In RA, pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) are present in high concentrations in the synovial fluid and tissue.[1][2] The binding of these cytokines to their cognate receptors on immune and stromal cells triggers the activation of associated JAKs.

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] These kinases associate with cytokine receptors in specific pairs. Upon cytokine binding, the JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins.[7][8] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate the transcription of target genes involved in inflammation, immunity, and cellular proliferation.[7][8]

In the context of RA, the aberrant activation of the JAK-STAT pathway by pro-inflammatory cytokines perpetuates the inflammatory cascade, leading to synovitis, cartilage degradation, and bone erosion.[1] Key cytokine signaling pathways implicated in RA pathogenesis that are dependent on JAK1 include those for IL-6, IFN-γ, IL-2, IL-7, IL-15, and IL-21.[8][9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 JAK_other JAK2 / JAK3 / TYK2 Receptor->JAK_other STAT_inactive Inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK1->Receptor JAK1->JAK_other Trans-phosphorylation JAK1->STAT_inactive 5. STAT Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation & DNA Binding This compound This compound This compound->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) DNA->Gene_Transcription 8. Modulation of Gene Expression

Caption: The JAK-STAT signaling pathway in rheumatoid arthritis and the inhibitory action of this compound.

This compound's Preferential Inhibition of JAK1

This compound is an adenosine triphosphate (ATP)-competitive, reversible inhibitor of the JAK family of enzymes.[3] Biochemical and cellular assays have demonstrated that this compound exhibits preferential inhibition of JAK1 over the other JAK family members. This selectivity is a key feature of its mechanism of action.

Quantitative Data on JAK Inhibition

The inhibitory activity of this compound against the four JAK isoforms has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its preference for JAK1.

KinaseBiochemical Assay IC50 (nM)Cellular Assay IC50 (µM)
JAK1 10[3]0.629[11]
JAK2 28[3]17.5[11]
JAK3 810[3]-
TYK2 116[3]-
Table 1: Inhibitory concentrations of this compound against JAK kinases.

The data clearly indicate that this compound is most potent against JAK1. In cellular assays, this compound is approximately 30-fold more selective for JAK1 than for JAK2.[11] The main metabolite of this compound also shows selective activity towards JAK1.[11]

Impact on Cytokine Signaling

This compound's preferential inhibition of JAK1 leads to the modulation of signaling pathways dependent on JAK1-containing heterodimers more potently than those dependent on JAK2 homodimers.[11] In vitro studies have confirmed that this compound inhibits JAK1-mediated signaling of IFN-α and IL-6 to a similar extent as other JAK inhibitors, but with less inhibition of JAK2- and JAK3-dependent pathways.[3][5]

Clinical studies in patients with active RA have shown that treatment with this compound leads to a dose-dependent reduction in several disease-associated cytokines and biomarkers. At week 12, significant decreases were observed in markers related to bone biology (MMP1, MMP3, CTX1), immune cell migration (VCAM1, ICAM1, CXCL13, CXCL10), and inflammation (TNFRI, CRP, SAA, IL-6).[12]

Cytokine/BiomarkerPathway(s)Effect of this compound Treatment
IL-6 JAK1/JAK2/TYK2Significant reduction[12][13]
IFN-α JAK1/TYK2Potent inhibition of pSTAT5[5][10]
IFN-γ JAK1/JAK2Reduction in signaling[13]
IL-2, IL-7, IL-15 JAK1/JAK3Less inhibition compared to JAK1-dependent pathways[5][10]
GM-CSF JAK2/JAK2Least inhibited pathway[5][10]
CRP, SAA Downstream of IL-6Significant reduction[12]
MMP1, MMP3 Bone/Cartilage DegradationSignificant reduction[12]
CXCL10, CXCL13 Immune Cell ChemoattractantsSignificant reduction[12]
Table 2: Effect of this compound on key cytokine signaling pathways and biomarkers in rheumatoid arthritis.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of this compound for each JAK family member.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Peptide substrate (e.g., IRS-1tide)

  • Adenosine triphosphate (ATP), radio-labeled or with a fluorogenic probe

  • Assay buffer (containing DTT, MgCl2, and other necessary co-factors)

  • This compound at various concentrations

  • 96-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control to the respective wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay like Kinase-Glo®, which measures the remaining ATP.[7]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Cell-Based STAT Phosphorylation Assay via Flow Cytometry

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To assess the functional selectivity of this compound for different JAK-dependent signaling pathways in a cellular context.

Materials:

  • Fresh whole blood or isolated PBMCs from healthy donors or RA patients

  • Recombinant human cytokines (e.g., IL-6, IFN-α, IL-2, GM-CSF)

  • This compound at various concentrations

  • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STATs (pSTAT1, pSTAT3, pSTAT5)

  • Flow cytometer

Procedure:

  • Blood/PBMC Aliquoting: Aliquot whole blood or PBMCs into tubes.

  • Inhibitor Pre-incubation: Add serial dilutions of this compound or vehicle control to the samples and incubate at 37°C for a specified time (e.g., 1 hour).[12]

  • Cytokine Stimulation: Add a specific cytokine to stimulate a particular JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.[14]

  • Fixation and Lysis: Stop the stimulation by adding a fixation/lysis buffer to fix the cells and lyse red blood cells.

  • Permeabilization: Permeabilize the cells to allow intracellular antibody staining.

  • Antibody Staining: Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTATs.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on specific immune cell populations (e.g., CD4+ T cells, monocytes) and quantify the mean fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 for each cytokine-stimulated pathway.[5][15]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment and Stimulation cluster_staining Cell Staining cluster_analysis Data Analysis start Whole Blood or PBMC Sample aliquot Aliquot Samples start->aliquot inhibitor Pre-incubate with this compound (or vehicle control) aliquot->inhibitor cytokine Stimulate with Cytokine (e.g., IL-6, IFN-α) inhibitor->cytokine fix_perm Fix, Lyse, and Permeabilize Cells cytokine->fix_perm ab_stain Stain with Fluorochrome-conjugated Antibodies (pSTAT, Cell Surface Markers) fix_perm->ab_stain flow_cytometry Acquire on Flow Cytometer ab_stain->flow_cytometry gating Gate on Specific Immune Cell Populations flow_cytometry->gating quantify Quantify pSTAT MFI gating->quantify ic50 Calculate IC50 quantify->ic50 end Determine Cellular Selectivity

Caption: Workflow for a cell-based STAT phosphorylation assay.

Conclusion

This compound's mechanism of action in rheumatoid arthritis is centered on its preferential inhibition of JAK1. This selectivity allows for the targeted modulation of key pro-inflammatory cytokine signaling pathways that are central to the pathophysiology of RA, such as those mediated by IL-6 and interferons. The quantitative data from biochemical and cellular assays consistently demonstrate a potent and selective inhibition of JAK1 over other JAK family members. This targeted approach translates into a significant reduction of inflammatory biomarkers and clinical signs and symptoms of RA. The detailed experimental protocols provided herein form the basis for the continued investigation and understanding of selective JAK inhibitors in the treatment of immune-mediated inflammatory diseases.

References

Filgotinib for Inflammatory Bowel Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a group of chronic inflammatory conditions of the gastrointestinal tract driven by a dysregulated immune response.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that mediates the effects of numerous pro-inflammatory cytokines implicated in IBD pathogenesis.[2][3] Filgotinib (formerly GLPG0634) is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of several inflammatory diseases.[4][5][6][7] Its preferential inhibition of JAK1 is intended to modulate the inflammatory response with greater specificity, potentially offering an improved safety profile compared to less selective pan-JAK inhibitors.[8][9]

This technical guide provides an in-depth overview of this compound for IBD research, consolidating data on its mechanism of action, pharmacokinetics, clinical efficacy from pivotal trials, and detailed experimental protocols. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding for research and development professionals.

Mechanism of Action: Selective JAK1 Inhibition

The JAK family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in transducing signals from cytokine receptors to the nucleus via the STAT family of transcription factors.[8][10] In IBD, pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), IL-12, and IL-23 bind to their respective receptors on immune and epithelial cells, leading to the activation of associated JAKs.[8][11] This triggers the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[1][2]

This compound exhibits a preferential inhibitory action on JAK1.[7][8] By blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of STAT proteins, thereby interrupting the signaling of multiple pro-inflammatory cytokines that are dependent on JAK1.[12][13] This targeted approach dampens the inflammatory cascade central to IBD pathology.[13][14] this compound has a 5-fold higher potency for inhibiting JAK1 compared to JAK2, JAK3, and TYK2.[15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation jak_other JAK2 / TYK2 receptor->jak_other Activation stat STAT jak1->stat Phosphorylation jak_other->stat Phosphorylation p_stat p-STAT (Phosphorylated) stat->p_stat dimer p-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription Induces This compound This compound This compound->jak1 Inhibits

Caption: this compound's selective inhibition of the JAK1-STAT signaling pathway.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration and is metabolized by carboxylesterase 2 (CES2) into a primary active metabolite, GS-829845.[15] This metabolite has a similar JAK1 selectivity profile but is approximately 10-fold less potent, though it has a 16- to 20-fold higher systemic exposure than the parent compound.[7][15] Both the parent drug and its metabolite contribute to the overall pharmacodynamic effect.[16][17]

Parameter Value / Description Reference(s)
Administration Route Oral[9][18]
JAK Selectivity Preferential for JAK1[5][7]
Time to Peak Plasma 2–3 hours[15]
Terminal Half-life ~7 hours (this compound); ~23 hours (GS-829845)[7][15]
Metabolism Primarily by Carboxylesterase 2 (CES2) to active metabolite GS-829845. Not CYP450-dependent.[15]
Elimination Predominantly urinary (>80%)[15][19]
Plasma Protein Binding Low (<60%)[7][15]
Food Effect Food does not significantly affect pharmacokinetics.[7]
Dose Proportionality Systemic exposure increases dose-proportionally over the 50-200 mg once-daily range.[7][17]

Clinical Efficacy in Ulcerative Colitis (SELECTION Trial)

The efficacy and safety of this compound for moderately to severely active UC were evaluated in the Phase 2b/3 SELECTION trial (NCT02914522). This study consisted of two induction cohorts (biologic-naïve and biologic-experienced patients) and a subsequent 58-week maintenance phase.[20][21]

Induction of Remission (Week 10)

This compound 200 mg was superior to placebo in inducing clinical remission at week 10 in both biologic-naïve and biologic-experienced populations.

Endpoint (Week 10) This compound 200 mg Placebo P-value Reference(s)
Biologic-Naïve Patients
Clinical Remission¹26.1%15.3%p=0.0157
Mayo Clinic Score (MCS) Remission24.5%12.4%p=0.0053
Endoscopic Remission²12.2%3.6%p=0.0047[20]
Histologic Remission³35.1%16.1%p<0.0001[20]
Biologic-Experienced Patients
Clinical Remission¹11.5%4.2%p=0.0103[20]
Endoscopic Remission²9.0%3.7%p=0.0480
Histologic Remission³25.9%8.5%p<0.0001

¹Clinical remission defined by Mayo Clinic Score (MCS) of ≤2 with no individual subscore >1. ²Endoscopic remission defined by MCS endoscopy subscore of 0 or 1. ³Histologic remission defined by Geboes score <2.0.

Maintenance of Remission (Week 58)

Patients who responded to this compound induction therapy were re-randomized to receive either this compound 200 mg or placebo for the maintenance phase. This compound demonstrated significant efficacy in maintaining remission through week 58.[20]

Endpoint (Week 58) This compound 200 mg Placebo P-value Reference(s)
Clinical Remission¹37.2%11.2%p<0.0001[20]
Sustained Clinical Remission18.1%5.1%p=0.0024[20]
Endoscopic Remission²15.6%6.1%p<0.025[22]
Histologic Remission³38.2%13.3%p<0.025[22]
6-Month Corticosteroid-Free Remission27.2%6.4%p<0.001

Clinical Research in Crohn's Disease

FITZROY Trial (Phase 2)

The FITZROY study (NCT02048618) was a Phase 2 trial that provided initial evidence of this compound's efficacy in patients with moderately to severely active Crohn's Disease.[13] At week 10, a significantly greater proportion of patients treated with this compound 200 mg achieved clinical remission compared to placebo.[13][19]

Endpoint (Week 10) This compound 200 mg Placebo P-value Reference(s)
Clinical Remission (CDAI <150)47%23%p=0.0077[13][19]
DIVERSITY1 Trial (Phase 3)

The Phase 3 DIVERSITY1 trial (NCT02914561) evaluated this compound in patients with moderately to severely active CD. The trial did not meet its co-primary endpoints for clinical remission and endoscopic response at week 10 in the induction studies. However, among patients who responded to induction and entered the maintenance phase, this compound 200 mg was superior to placebo at week 58.[23]

Endpoint This compound 200 mg Placebo P-value Reference(s)
Induction (Week 10) - Study 1
PRO2 Clinical Remission32.9%25.7%p=0.096[23]
Endoscopic Response23.9%18.1%p=0.14[23]
Maintenance (Week 58)
PRO2 Clinical Remission43.8%26.4%p=0.038[23]
Endoscopic Response30.4%9.4%p=0.0038[23]

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a generally consistent safety profile. The integrated safety data from the SELECTION and its long-term extension study (SELECTIONLTE) in UC provide a comprehensive overview.[24]

Adverse Event Category This compound 200 mg (EAIR¹)This compound 100 mg (EAIR¹)Placebo (EAIR¹)Reference(s)
Any Adverse Event122.96167.39166.65[24]
Serious Adverse Events7.949.629.00[24]
Herpes Zoster≤1% (Incidence)N/AN/A[25]
Venous ThromboembolismLow and comparable across groupsLow and comparable across groupsLow and comparable across groups[21]
Serious InfectionsLow and comparable across groupsLow and comparable across groupsLow and comparable across groups[21]

¹EAIR: Exposure-adjusted incidence rates per 100 patient-years of exposure.

Experimental Protocols

Clinical Trial Methodology: SELECTION Trial Workflow

The SELECTION trial followed a robust, randomized, double-blind, placebo-controlled design to assess the efficacy and safety of this compound in UC.

Caption: Workflow diagram for the Phase 2b/3 SELECTION clinical trial.
Preclinical Model: Oxazolone-Induced Colitis

This model is frequently used to study treatments for UC as it mimics the Th2-mediated inflammatory response. It allows for the in vivo assessment of a compound's ability to mitigate intestinal inflammation.

Protocol:

  • Sensitization: Mice are sensitized by epicutaneous application of oxazolone to the shaved abdomen.

  • Induction of Colitis: Several days later, colitis is induced by intrarectal administration of a low concentration of oxazolone in an ethanol solution.

  • Treatment: The test compound (e.g., this compound) or vehicle is administered orally, typically starting on the day of colitis induction and continuing daily.

  • Monitoring: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study period (e.g., 5-7 days), mice are euthanized. The colon is excised to measure length (as a marker of inflammation), and tissue sections are collected for histological scoring of inflammation and damage. Colon tissue can also be processed to measure myeloperoxidase (MPO) activity or cytokine levels (e.g., via qPCR or ELISA).

Caption: Experimental workflow for an oxazolone-induced colitis mouse model.
In Vitro Assay: Whole Blood pSTAT Inhibition

This pharmacodynamic assay is used to confirm the mechanism of action and determine the potency of a JAK inhibitor by measuring its effect on cytokine-induced STAT phosphorylation in a relevant biological matrix.[16]

Protocol:

  • Blood Collection: Collect fresh whole blood from healthy human donors into heparinized tubes.

  • Compound Incubation: Aliquot blood and pre-incubate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: Stimulate the blood samples with a specific cytokine to activate the JAK1 pathway (e.g., IL-6 to induce pSTAT1/3). A non-stimulated control is included.

  • Cell Lysis & Fixation: After a short stimulation period (e.g., 15-30 minutes), lyse the red blood cells and simultaneously fix the leukocytes using a specialized buffer.

  • Permeabilization & Staining: Permeabilize the fixed leukocytes and stain them with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1-Alexa Fluor 647).

  • Data Acquisition: Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of pSTAT1 in a specific leukocyte population (e.g., lymphocytes or monocytes).

  • Analysis: Calculate the percent inhibition of pSTAT1 phosphorylation for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Caption: Workflow for a whole blood pSTAT1 inhibition assay.

Conclusion

This compound, a selective oral JAK1 inhibitor, has demonstrated significant efficacy and a manageable safety profile in the induction and maintenance of remission in patients with moderately to severely active Ulcerative Colitis.[4][22] Its mechanism of action, targeting a key inflammatory pathway, is well-defined, and its pharmacokinetic profile supports once-daily oral dosing. While it did not meet primary induction endpoints in Phase 3 trials for Crohn's Disease, it showed efficacy in the maintenance phase, indicating a complex role in CD pathogenesis that warrants further investigation. The detailed clinical data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers engaged in the ongoing development and understanding of targeted therapies for Inflammatory Bowel Disease.

References

Preclinical Profile of Filgotinib: A Selective JAK1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a critical mediator in the signaling pathways of numerous pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data that formed the basis for its clinical development in inflammatory conditions such as rheumatoid arthritis (RA). The document details this compound's mechanism of action, its selectivity profile, in vivo efficacy in established animal models of arthritis, and its pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and key methodologies are described to allow for a thorough understanding of the preclinical evidence supporting this compound's therapeutic potential.

Mechanism of Action: Selective Inhibition of the JAK1 Signaling Pathway

This compound exerts its anti-inflammatory effects by preferentially inhibiting the JAK1 enzyme. The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are essential for the signal transduction of type I and type II cytokines. These cytokines play a pivotal role in the pathogenesis of autoimmune and inflammatory diseases. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By selectively targeting JAK1, this compound modulates the signaling of a specific subset of pro-inflammatory cytokines, including IL-6 and interferons, which are heavily reliant on JAK1.[1][2]

The following diagram illustrates the central role of JAK1 in cytokine signaling and the point of intervention for this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Activation JAK1_B JAK1/Other JAK Receptor->JAK1_B STAT STAT JAK1_A->STAT Phosphorylation JAK1_B->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Translocation This compound This compound This compound->JAK1_A Inhibition

JAK-STAT Signaling Pathway and this compound's Mechanism of Action.

In Vitro Selectivity Profile

The selectivity of this compound for JAK1 over other JAK family members is a key characteristic that was extensively evaluated in preclinical studies. This selectivity is thought to contribute to its safety profile by minimizing off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis.

Biochemical Kinase Assays

Initial characterization in biochemical assays demonstrated this compound's potent inhibition of JAK1. The half-maximal inhibitory concentrations (IC50) against the four JAK isoforms are summarized below.

KinaseIC50 (nM)
JAK110
JAK228
JAK3810
TYK2116
Table 1: this compound IC50 values in biochemical kinase assays.[3][4]
Cellular and Whole Blood Assays

To assess selectivity in a more physiologically relevant context, cellular and whole blood assays measuring STAT phosphorylation were conducted. These assays confirmed a significant preference for JAK1-dependent signaling pathways over JAK2-dependent pathways. In human whole blood, this compound displayed an approximately 30-fold selectivity for inhibiting JAK1- over JAK2-dependent signaling.[1] The IC50 for JAK1-dependent signaling (IL-6 induced STAT1 phosphorylation) was 629 nM.[1]

This compound is metabolized to an active primary metabolite, GS-829845. This metabolite has a similar JAK1 selectivity profile but is approximately 10-fold less potent than the parent compound in human whole blood assays.[2] However, in humans, the exposure to this metabolite is 16- to 20-fold higher than to this compound, contributing to the overall pharmacodynamic effect.[2]

Preclinical Efficacy in Animal Models

This compound has demonstrated significant efficacy in rodent models of inflammatory arthritis, providing strong proof-of-concept for its therapeutic potential.

Rat Collagen-Induced Arthritis (CIA) Model

The rat CIA model is a widely used and well-characterized model of rheumatoid arthritis. In a therapeutic treatment setting, where this compound was administered after the onset of disease, it produced a dose-dependent reduction in arthritis severity.

Dose (mg/kg, oral, once daily)Outcome
1Consistently active in reducing disease progression
≥ 3Significant protection from bone damage (reduction in Larsen score)
Table 2: Efficacy of this compound in the rat collagen-induced arthritis model.

Oral administration of this compound in these models led to a significant reduction in paw swelling, protection against bone and cartilage degradation, and a decrease in the levels of inflammatory cytokines.[3]

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model Protocol
  • Animals: Female Wistar rats, 7-8 weeks old, are used.[5][6][7]

  • Induction of Arthritis:

    • Bovine or porcine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.[5][6]

    • An emulsion is prepared by mixing the collagen solution with an equal volume of Freund's Incomplete Adjuvant (IFA).[6][7]

    • On day 0, rats are injected intradermally at the base of the tail with 0.2 mL of the emulsion (containing 200 µg of collagen).[5][8]

    • A booster injection with the same preparation is given on day 7.[5][7]

  • Therapeutic Treatment Protocol:

    • This compound is formulated as a suspension for oral gavage.

    • Dosing commences after the establishment of clinical signs of arthritis (typically around day 11-13).

    • Animals receive once-daily oral doses of this compound (e.g., 1, 3, 10 mg/kg) or vehicle control for a specified duration (e.g., 14 days).

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is evaluated regularly using a scoring system based on erythema and swelling of the paws.

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Radiography: X-rays of the hind paws can be taken to assess bone and joint integrity.

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies are measured by ELISA.[3]

The following diagram outlines the general workflow for a preclinical efficacy study using the rat CIA model.

CIA_Workflow start Start immunization Day 0: Primary Immunization (Collagen in IFA) start->immunization booster Day 7: Booster Immunization immunization->booster onset Day 11-13: Onset of Arthritis booster->onset treatment Therapeutic Dosing (this compound or Vehicle) onset->treatment monitoring Regular Monitoring (Clinical Score, Paw Swelling) treatment->monitoring endpoint End of Study (e.g., Day 28) monitoring->endpoint Continuous analysis Terminal Analysis: - Histopathology - Radiography - Biomarkers endpoint->analysis

References

Filgotinib's Impact on Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, with a focus on its effects on cytokine signaling pathways. This compound is an orally administered small molecule that has demonstrated efficacy in the treatment of inflammatory diseases such as rheumatoid arthritis.[1][2] Its therapeutic effects are mediated through the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade, a critical pathway in the cellular response to a multitude of cytokines.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2][3][4] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Cytoplasmic Domain Cytokine->Receptor:f0 Binding JAK JAK Receptor:f2->JAK Association STAT STAT Receptor:f2->STAT Recruitment pJAK pJAK JAK->pJAK Autophosphorylation pSTAT pSTAT STAT->pSTAT pJAK->Receptor:f2 pJAK->STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation & Binding Gene Target Gene Transcription DNA->Gene Initiates

Caption: The canonical JAK-STAT signaling pathway.

This compound's Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1] By binding to the ATP-binding site of JAK1, this compound prevents its phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascade.[5] This inhibition is preferential for JAK1 over other members of the JAK family, including JAK2, JAK3, and TYK2.[1][5] This selectivity is thought to contribute to its safety profile by minimizing interference with signaling pathways predominantly mediated by other JAKs.[1]

Filgotinib_Inhibition cluster_pathway JAK-STAT Pathway JAK1 JAK1 pJAK1 pJAK1 (Active) JAK1->pJAK1 Activation STAT_phos STAT Phosphorylation pJAK1->STAT_phos Gene_exp Pro-inflammatory Gene Expression STAT_phos->Gene_exp This compound This compound This compound->JAK1 Inhibition

Caption: this compound's inhibitory action on the JAK1 enzyme.

The inhibition of JAK1 by this compound leads to a reduction in the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation. This ultimately results in the decreased transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[1]

Quantitative Data on this compound's Activity

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize key quantitative data regarding its effects on JAK enzymes and downstream signaling events.

Table 1: Inhibitory Potency of this compound against JAK Kinases

KinaseAssay TypeIC50 (nM)Reference(s)
JAK1Biochemical Assay10[5][6]
JAK2Biochemical Assay28[5][6]
JAK3Biochemical Assay810[5][6]
TYK2Biochemical Assay116[5]
JAK1Human Whole Blood629[7][8]
JAK2Human Whole Blood17,500[8]

Table 2: Effect of this compound on Cytokine-Induced STAT Phosphorylation

Cytokine StimulusDownstream SignalCell Type/Assay SystemEffect of this compoundReference(s)
IL-6pSTAT1Human Whole BloodDose-dependent inhibition.[5]
IFN-αpSTAT5Human Whole BloodInhibition equivalent to other JAK inhibitors at clinical doses.[9][10]
IFN-γpSTAT1Human Whole BloodLess inhibition compared to JAK1-dependent pathways.[9][10]
GM-CSFpSTAT5Human Whole BloodSignificantly less inhibition, demonstrating selectivity for JAK1 over JAK2.[7]
IL-2pSTAT5Human Whole BloodLess inhibition compared to JAK1-dependent pathways.[9][10]

Table 3: Downstream Effects of this compound on Gene and Protein Expression in Rheumatoid Arthritis Patients

Biomarker CategorySpecific Biomarkers AffectedDirection of ChangeReference(s)
Pro-inflammatory CytokinesIL-6, IFN-γ, IL-1β, TNFαDecreased[6][11]
ChemokinesCXCL10, CXCL13Decreased[11]
Matrix MetalloproteinasesMMP1, MMP3Decreased[11]
JAK/STAT Pathway GenesCISH, SOCS2, SOCS3Increased[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of this compound on cytokine signaling pathways.

In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method to quantify the inhibitory activity of compounds against purified kinase enzymes.

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the proximity of the donor and acceptor fluorophores results in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[12]

Materials:

  • Purified recombinant JAK1 enzyme

  • Fluorescein-labeled peptide substrate

  • ATP

  • Terbium-labeled anti-phosphopeptide antibody

  • Assay buffer

  • This compound or other test compounds

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase, fluorescein-labeled substrate, and ATP to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

  • Stop the reaction by adding EDTA.

  • Add the terbium-labeled antibody.

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Calculate the emission ratio and determine the IC50 value for this compound.[13]

LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP Mixture add_reagents Add Kinase Mixture to Plate prep_reagents->add_reagents incubate_reaction Incubate at Room Temperature add_inhibitor->incubate_reaction add_reagents->incubate_reaction stop_reaction Stop Reaction with EDTA incubate_reaction->stop_reaction add_antibody Add Tb-labeled Antibody stop_reaction->add_antibody incubate_detection Incubate for Antibody Binding add_antibody->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio determine_ic50 Determine IC50 calculate_ratio->determine_ic50

Caption: Workflow for a LanthaScreen™ in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay (HTRF®)

This homogeneous time-resolved fluorescence (HTRF) assay quantifies the level of phosphorylated STAT proteins in cell lysates.

Principle: The assay employs two antibodies: a europium cryptate-labeled antibody that recognizes total STAT protein and a d2-labeled antibody that specifically binds to the phosphorylated form of the STAT protein. When both antibodies bind to the phosphorylated STAT protein, they are brought into close proximity, resulting in a FRET signal.[2]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

  • Cytokines (e.g., IL-6, IFN-α)

  • This compound or other test compounds

  • Cell culture medium

  • Lysis buffer

  • HTRF® phospho-STAT and total STAT antibody pairs

  • 384-well low-volume white microplates

Procedure:

  • Plate cells in a 96-well culture plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

  • Lyse the cells by adding the provided lysis buffer.

  • Transfer the cell lysates to a 384-well detection plate.

  • Add the HTRF® antibody pair (europium cryptate- and d2-labeled antibodies) to the lysates.

  • Incubate the plate at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the ratio of the two emission signals and normalize the phospho-STAT signal to the total STAT signal.[3][14]

Flow Cytometry Analysis of STAT Phosphorylation

Flow cytometry allows for the measurement of STAT phosphorylation at the single-cell level within heterogeneous cell populations.

Principle: Cells are fixed and permeabilized to allow intracellular staining with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The fluorescence intensity of individual cells is then quantified using a flow cytometer.

Materials:

  • Human whole blood or isolated PBMCs

  • Cytokines (e.g., IL-6, IL-2)

  • This compound or other test compounds

  • Fixation buffer (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., methanol)

  • Fluorochrome-conjugated anti-phospho-STAT antibodies

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD19) to identify specific cell populations

  • FACS buffer

Procedure:

  • Incubate whole blood or PBMCs with this compound or vehicle control.

  • Stimulate the cells with a cytokine for a short period (e.g., 15-30 minutes).

  • Fix the cells with fixation buffer to stop the signaling cascade.

  • Permeabilize the cells with permeabilization buffer.

  • Stain the cells with a cocktail of antibodies against cell surface markers and intracellular phospho-STAT proteins.

  • Wash the cells to remove unbound antibodies.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity of the phospho-STAT signal.[15][16][17]

Flow_Cytometry_Workflow cluster_treatment Cell Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis treat_inhibitor Incubate Cells with this compound stimulate_cells Stimulate with Cytokine treat_inhibitor->stimulate_cells fix_cells Fix Cells stimulate_cells->fix_cells permeabilize_cells Permeabilize Cells fix_cells->permeabilize_cells stain_antibodies Stain with Fluorescent Antibodies permeabilize_cells->stain_antibodies wash_cells Wash Cells stain_antibodies->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze_data Analyze Phospho-STAT Signal acquire_data->analyze_data

Caption: Workflow for phospho-flow cytometry analysis.

Conclusion

This compound is a potent and selective inhibitor of JAK1 that effectively modulates cytokine signaling pathways by blocking the JAK-STAT cascade. Its preferential inhibition of JAK1 leads to a reduction in the production of pro-inflammatory mediators, which underlies its therapeutic efficacy in inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working to understand and further investigate the intricate effects of this compound on cellular signaling.

References

The Role of Filgotinib in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filgotinib is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of immune-mediated inflammatory diseases, including rheumatoid arthritis and ulcerative colitis. By preferentially targeting JAK1, this compound modulates the signaling of a specific subset of pro-inflammatory cytokines crucial to the pathogenesis of these conditions. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its immunomodulatory effects, and the experimental methodologies used to characterize its activity. Quantitative data from key preclinical and clinical studies are summarized, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction to JAK-STAT Signaling and the Rationale for JAK1-Selective Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, JAKs become activated, leading to the phosphorylation of STAT proteins.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][5]

Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of various autoimmune and inflammatory diseases.[6] While broad inhibition of JAKs can be an effective therapeutic strategy, the individual JAK enzymes have distinct roles. JAK1 is crucial for the signaling of many pro-inflammatory cytokines, whereas JAK2 is central to hematopoiesis, and JAK3 is key to the adaptive immune system.[3][7] Therefore, selective inhibition of JAK1 offers the potential for targeted immunomodulation while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as cytopenias linked to JAK2 inhibition and increased risk of opportunistic infections associated with JAK3 inhibition.[8][9] this compound was developed as a JAK1-selective inhibitor to achieve this targeted therapeutic effect.[7]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by selectively inhibiting JAK1, thereby disrupting the JAK-STAT signaling pathway.[5] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn reduces the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[5] This ultimately dampens the inflammatory response that characterizes autoimmune diseases.[5]

The JAK-STAT Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Activation JAK1_B JAK1 Receptor->JAK1_B STAT_A STAT JAK1_A->STAT_A 3. Phosphorylation STAT_B STAT JAK1_B->STAT_B pSTAT_dimer pSTAT Dimer STAT_A->pSTAT_dimer 4. Dimerization STAT_B->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK1_A Inhibition This compound->JAK1_B Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription 6. Transcription Regulation

Caption: this compound inhibits JAK1, blocking cytokine-induced gene transcription.

Quantitative Data on this compound's Activity

The selectivity and potency of this compound have been extensively characterized through in vitro biochemical and cellular assays, as well as in numerous clinical trials.

In Vitro Selectivity and Potency

This compound demonstrates a preferential inhibition of JAK1 over other JAK family members. This selectivity is more pronounced in cellular assays compared to biochemical assays, highlighting the importance of evaluating inhibitor activity in a more physiologically relevant context.

TargetIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular Assay (Human Whole Blood)
JAK1 10629
JAK2 2817,500
JAK3 810>10,000
TYK2 116-
Data sourced from Selleck Chemicals and Modern Rheumatology.[8][10]

The main metabolite of this compound, GS-829845, also exhibits selective activity towards JAK1, although it is less potent than the parent compound.[10][11] However, its higher systemic exposure contributes significantly to the overall pharmacodynamic effect.[11]

Clinical Efficacy in Rheumatoid Arthritis (RA)

This compound has shown significant efficacy in patients with moderately to severely active RA in large-scale Phase 2 (DARWIN) and Phase 3 (FINCH) clinical trials.

Table 2: Efficacy of this compound in RA at Week 12 (FINCH 2 Trial)

Outcome This compound 200 mg + csDMARDs (n=147) This compound 100 mg + csDMARDs (n=153) Placebo + csDMARDs (n=148)
ACR20 Response 66.0% 57.5% 31.1%
ACR50 Response 42.9% 32.7% 14.2%
ACR70 Response 21.8% 15.7% 7.4%

Data from the FINCH 2 Randomized Clinical Trial.[12]

Table 3: Efficacy of this compound in RA at Week 24 (FINCH 3 Trial - MTX-naïve patients)

Outcome This compound 200 mg + MTX (n=417) This compound 100 mg + MTX (n=207) MTX Monotherapy (n=418)
ACR20 Response 81% 80% 71%
DAS28(CRP) <2.6 54% 43% 29%

Data from the FINCH 3 Randomized Controlled Trial.[13][14]

Clinical Efficacy in Ulcerative Colitis (UC)

The efficacy of this compound has also been established in patients with moderately to severely active ulcerative colitis in the SELECTION trial.

Table 4: Efficacy of this compound in UC at Week 10 (SELECTION Induction Study A - Biologic-naïve)

Outcome This compound 200 mg (n=246) Placebo (n=237)
Clinical Remission 26.1% 15.3%

Data from the SELECTION trial as reported by Peyrin-Biroulet et al.[15]

Table 5: Efficacy of this compound in UC at Week 58 (SELECTION Maintenance Study)

Outcome This compound 200 mg (n=178) Placebo (n=177)
Clinical Remission 37.2% 11.2%

Data from the SELECTION trial as reported by Peyrin-Biroulet et al.[15]

Modulation of Immune Responses

This compound's inhibition of JAK1 leads to a broad downstream modulation of the immune system, affecting various cell types and signaling molecules.

Effects on Cytokine and Biomarker Levels

Treatment with this compound results in a significant reduction in a wide array of pro-inflammatory cytokines and biomarkers associated with RA and UC pathogenesis.[3][4] This includes cytokines involved in the differentiation and activity of T helper (Th) cell subsets, such as Th1 and Th17, as well as markers of inflammation, matrix degradation, and angiogenesis.[3][4]

Table 6: Key Cytokines and Biomarkers Modulated by this compound

Category Biomarkers Reduced by this compound
Pro-inflammatory Cytokines IL-1β, IL-6, TNFα
Th1-related Cytokines IFN-γ, IL-2, IL-12
Th17-related Cytokines IL-17A, IL-21, IL-23
Matrix Degradation MMP-1, MMP-3
Leukocyte Adhesion/Trafficking VCAM-1, ICAM-1, CXCL10
Angiogenesis VEGF
B-cell Chemoattractant CXCL13

Data compiled from studies by Taylor et al. and Kavanaugh et al.[3][4][6]

Effects on Circulating Immune Cells

In clinical studies, this compound treatment did not lead to significant modulation of T and natural killer (NK) lymphoid subsets.[4] A slight increase in B cell numbers has been observed after 12 weeks of treatment.[4] The lack of significant effects on CD8+ and NK cell counts supports the in vivo selectivity of this compound for JAK1 over JAK3, which is crucial for the signaling of common gamma-chain cytokines that regulate these cell populations.[7]

Experimental Protocols

The characterization of this compound's immunomodulatory effects relies on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Determination of JAK Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function.

IC50_Workflow start Start prepare_reagents Prepare Kinase Reaction (JAK enzyme, substrate, ATP) start->prepare_reagents add_inhibitor Add Serial Dilutions of this compound prepare_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_activity Measure Kinase Activity (e.g., luminescence) incubate->measure_activity plot_curve Plot Dose-Response Curve (% Inhibition vs. Concentration) measure_activity->plot_curve calculate_ic50 Calculate IC50 Value (Non-linear regression) plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound in a biochemical assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (typically 37°C) for a specified time to allow the kinase reaction to proceed.

  • Activity Measurement: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate, often through luminescence-based assays.

  • Data Analysis: Plot the percentage of inhibition of kinase activity against the logarithm of the this compound concentration to generate a dose-response curve.

  • IC50 Calculation: Use non-linear regression analysis to fit the dose-response curve and determine the concentration of this compound that produces 50% inhibition (the IC50 value).[9]

Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the phosphorylation of STAT proteins in specific immune cell subsets in whole blood following cytokine stimulation, providing a functional readout of JAK-STAT pathway inhibition.

pSTAT_Flow_Workflow start Start collect_blood Collect Whole Blood (Heparinized) start->collect_blood pre_incubate Pre-incubate with this compound or Vehicle Control collect_blood->pre_incubate stimulate Stimulate with Cytokine (e.g., IL-6, IFN-γ) for 15 min pre_incubate->stimulate fix_cells Fix Cells (e.g., with PFA) stimulate->fix_cells permeabilize Permeabilize Cells (e.g., with Methanol) fix_cells->permeabilize stain_antibodies Stain with Fluorochrome-conjugated Antibodies (anti-pSTAT, anti-CD markers) permeabilize->stain_antibodies acquire_data Acquire Data on Flow Cytometer stain_antibodies->acquire_data analyze_data Analyze pSTAT Levels in Specific Cell Subsets acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for the phospho-STAT flow cytometry assay.

Methodology:

  • Blood Collection and Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Pre-incubation: Aliquot the blood and pre-incubate with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.[12]

  • Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 signaling, or IL-2 to assess JAK1/JAK3 signaling) to stimulate the cells for a short period (typically 15 minutes) at 37°C.[12][16]

  • Fixation: Stop the stimulation by adding a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

  • Permeabilization: Permeabilize the cells using a detergent (e.g., methanol) to allow antibodies to access intracellular targets.

  • Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies. This includes an antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT1, anti-pSTAT3) and antibodies against cell surface markers (e.g., CD3, CD4, CD19) to identify specific immune cell populations.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T cells, B cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal to determine the level of inhibition by this compound.[12]

In Vitro T-cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into different effector lineages (e.g., Th1, Th2, Th17).

Methodology:

  • Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-cell Activation: Culture the naïve T-cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.

  • Differentiation Conditions: Culture the activated T-cells in the presence of specific cytokine cocktails to drive differentiation towards a particular lineage (e.g., IL-12 and anti-IL-4 for Th1; IL-6, TGF-β, anti-IFN-γ, and anti-IL-4 for Th17).[17]

  • Inhibitor Treatment: Add this compound or a vehicle control to the cultures at the time of activation and differentiation.

  • Analysis of Differentiation: After several days of culture (typically 4-5 days), assess T-cell differentiation by intracellular cytokine staining for lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17) or signature cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) using flow cytometry.

Conclusion

This compound is a highly selective JAK1 inhibitor that effectively modulates the immune response by targeting a key signaling node in the pathogenesis of inflammatory diseases. Its preferential inhibition of JAK1-dependent cytokine pathways has been demonstrated through robust preclinical and clinical data, leading to significant improvements in clinical outcomes for patients with rheumatoid arthritis and ulcerative colitis. The differentiated safety profile of this compound, attributed to its selectivity, underscores the importance of targeted immunomodulation. This technical guide provides a comprehensive overview of the data and methodologies that form the basis of our understanding of this compound's role in modulating immune responses, serving as a valuable resource for ongoing research and development in the field of immunology and targeted therapies.

References

Unveiling the Molecular Landscape of Filgotinib: A Technical Guide Beyond JAK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (Jyseleca®) is an oral, second-generation small molecule inhibitor that has demonstrated significant efficacy in the treatment of immune-mediated inflammatory diseases, most notably rheumatoid arthritis.[1] Its therapeutic effect is primarily attributed to its potent and selective inhibition of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[2] this compound acts as an adenosine triphosphate (ATP)-competitive and reversible inhibitor of the JAK family of enzymes.[3][4] Unlike first-generation pan-JAK inhibitors, this compound's selectivity for JAK1 is thought to confer a more favorable safety profile by minimizing the inhibition of other JAK isoforms that are crucial for hematopoiesis and immune surveillance.[4] This technical guide provides an in-depth exploration of the molecular targets of this compound, with a primary focus on its activity beyond its principal target, JAK1, by examining its selectivity within the JAK family and its influence on associated signaling pathways.

Molecular Target Profile of this compound

While highly selective for JAK1, a comprehensive understanding of this compound's molecular interactions requires an examination of its activity against the entire JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] Publicly available, comprehensive kinome-wide screening data for this compound against a broad panel of unrelated kinases is limited, underscoring that its primary and most well-characterized activity is within the JAK family.

I. The Janus Kinase (JAK) Family

This compound's defining characteristic is its preferential inhibition of JAK1. Biochemical assays have quantified its inhibitory potency against each member of the JAK family, revealing a distinct selectivity profile. This selectivity is critical, as different JAK enzymes pair to transduce signals for different sets of cytokines.

Data Presentation: Biochemical Inhibitory Activity of this compound

The half-maximal inhibitory concentrations (IC₅₀) from in vitro biochemical assays highlight this compound's selectivity.

Target KinaseThis compound IC₅₀ (nM)Reference(s)
JAK110[3]
JAK228[3]
JAK3810[3]
TYK2116[3]

These data demonstrate that this compound is approximately 3-fold more selective for JAK1 over JAK2, 81-fold more selective over JAK3, and 11.6-fold more selective over TYK2 in enzymatic assays.

II. Active Metabolite of this compound (GS-829845)

Following oral administration, this compound is rapidly metabolized by carboxylesterase 2 to form its primary active metabolite, GS-829845.[2] This metabolite also exhibits a preferential affinity for JAK1, though with approximately 10-fold lower potency than the parent compound.[2] However, the systemic exposure to GS-829845 is 16- to 20-fold higher than that of this compound, meaning it significantly contributes to the overall pharmacodynamic effect.[2]

III. Cellular Signaling Pathways

The functional consequence of this compound's JAK1 selectivity is observed in its differential inhibition of cytokine signaling pathways. These pathways are activated by specific cytokine-receptor interactions, which then bring together specific pairs of JAK enzymes for signal transduction.

  • JAK1-Dependent Pathways: this compound potently inhibits signaling from cytokines that rely on JAK1, such as Interleukin-6 (IL-6), which signals through a JAK1/JAK2 heterodimer, and Type I interferons (IFNα), which signal via a JAK1/TYK2 pair.[3][5] Inhibition of these pathways blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3, which are key drivers of inflammation.[6]

  • Pathways Less Sensitive to this compound: Due to its lower potency against JAK2 and JAK3, this compound has a reduced impact on signaling pathways that are predominantly dependent on these kinases.

    • JAK2 Homodimers: Signaling for hematopoietic growth factors like erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF) occurs through JAK2 homodimers. This compound's weaker inhibition of JAK2 is thought to underlie its minimal impact on erythropoiesis compared to less selective JAK inhibitors.[7][8]

    • JAK1/JAK3 Heterodimers: Cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-15, and IL-21, signal through a JAK1/JAK3 heterodimer. These cytokines are crucial for the development, proliferation, and function of lymphocytes, including Natural Killer (NK) cells.[7] The high selectivity of this compound for JAK1 over JAK3 results in less potent inhibition of these pathways, which may explain the observed sparing of NK cell counts in clinical studies.[8]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_A Receptor Subunit 1 Cytokine->Receptor_A 1. Binding Receptor_B Receptor Subunit 2 Cytokine->Receptor_B JAK1 JAK1 JAK_Other JAK2/3/TYK2 JAK1->Receptor_A JAK1->JAK_Other 2. Trans-activation & Phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive 5. STAT Phosphorylation JAK_Other->Receptor_B 3. Receptor Phosphorylation STAT_inactive->Receptor_A 4. STAT Recruitment STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation & DNA Binding This compound This compound This compound->JAK1 Inhibition Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 8. Transcription Regulation Biochem_Workflow start Start prep Prepare Reagents: - Purified JAK Enzyme - Peptide Substrate - ATP Solution start->prep dilute Create Serial Dilution of this compound prep->dilute plate Plate Reagents: Enzyme + Substrate + This compound/Vehicle dilute->plate incubate Initiate Reaction with ATP Incubate at 30°C plate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylated Substrate (Radiometric or Immunoassay) stop->detect analyze Analyze Data: Plot Dose-Response Curve detect->analyze end Calculate IC50 Value analyze->end pSTAT_Workflow start Start: Isolate PBMCs or Culture Cells preincubate Pre-incubate Cells with This compound or Vehicle start->preincubate stimulate Stimulate with Specific Cytokine (e.g., IL-6) preincubate->stimulate fix Fix Cells with Paraformaldehyde stimulate->fix perm Permeabilize Cells with Methanol fix->perm stain Stain with Fluorescent Antibodies (anti-pSTAT, anti-Surface Markers) perm->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Gate on Cell Populations Quantify Median Fluorescence Intensity (MFI) acquire->analyze end Calculate Cellular IC50 analyze->end

References

An In-depth Technical Guide to Understanding the Primary Metabolite of Filgotinib in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (formerly GLPG0634) is an oral, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines.[1] It is under investigation for the treatment of inflammatory conditions such as rheumatoid arthritis and Crohn's disease. A critical aspect of understanding the pharmacology of this compound is the role of its primary and major active metabolite, GS-829845. This technical guide provides a comprehensive overview of GS-829845, including its pharmacokinetic and pharmacodynamic properties, detailed experimental protocols for its analysis, and its mechanism of action within the JAK-STAT signaling pathway.

The Primary Metabolite: GS-829845

Following oral administration, this compound is rapidly and extensively metabolized by carboxylesterase 2 (CES2) to its primary active metabolite, GS-829845.[1] While carboxylesterase 1 (CES1) can contribute to this biotransformation to a lesser extent, CES2 is the principal enzyme involved. GS-829845 is the only major circulating metabolite identified.[2]

GS-829845 shares a similar JAK1 selectivity profile with its parent compound but exhibits approximately 10-fold lower potency.[1][2] However, the systemic exposure to GS-829845 is significantly higher, around 16 to 20 times greater than that of this compound, and it has a longer half-life.[1] This high exposure and sustained presence mean that GS-829845 contributes significantly to the overall pharmacodynamic effect of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic and pharmacodynamic parameters of this compound and its primary metabolite, GS-829845.

Table 1: Pharmacokinetic Properties of this compound and GS-829845

ParameterThis compoundGS-829845Reference(s)
Half-life (t½) ~7 hours~19 hours[2]
Time to Cmax (Tmax) 2-3 hours5 hours[2]
Protein Binding 55-59%39-44%[2]
Primary Metabolizing Enzyme Carboxylesterase 2 (CES2)-[1]
Primary Route of Elimination Metabolism to GS-829845Renal[1]

Table 2: Comparative Potency and Selectivity

ParameterThis compoundGS-829845Reference(s)
JAK1 Selectivity PreferentialPreferential[1][2]
Relative Potency (vs. This compound) 1x~0.1x[1][2]
Systemic Exposure (AUC ratio vs. This compound) 1x16-20x[1]

Experimental Protocols

Quantification of this compound and GS-829845 in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound and GS-829845 in human plasma.[4][5][6]

3.1.1. Sample Preparation

  • To 50 µL of human plasma, add a suitable internal standard.

  • Perform protein precipitation by adding methanol.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

  • Column: A C18 reverse-phase column (e.g., Shim-pack Scepter C18-120).[4][5]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[4][5]

  • Flow Rate: 0.2 mL/min.[4][5]

3.1.3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).[4][5]

  • MS/MS Transitions:

    • This compound: m/z 426.3 → 291.3[7]

    • GS-829845: Specific transitions to be determined based on the instrument used.

    • Internal Standard (e.g., Tofacitinib): m/z 313.2 → 149.2[7]

  • Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects over the desired concentration range (e.g., 2.5–50 ng/mL for this compound and 250–5000 ng/mL for GS-829845).[4][5]

Whole Blood Assay for JAK1 Inhibition (STAT1 Phosphorylation)

This protocol outlines a whole blood assay to assess the pharmacodynamic activity of this compound and GS-829845 by measuring the inhibition of IL-6-induced STAT1 phosphorylation.[8][9][10]

3.2.1. Blood Collection and Incubation

  • Collect whole blood from subjects into sodium heparin tubes.

  • Aliquot 100 µL of whole blood into polystyrene tubes.

  • For in vitro experiments, pre-incubate the blood with varying concentrations of this compound, GS-829845, or a vehicle control for 1 hour at 37°C.[9] For ex vivo analysis from dosed subjects, proceed directly to stimulation.

3.2.2. Cytokine Stimulation

  • Stimulate the blood samples with a final concentration of 100 ng/mL of recombinant human IL-6 for 15-20 minutes at 37°C.[9][11] Include unstimulated control samples.

3.2.3. Cell Lysis, Fixation, and Permeabilization

  • Lyse erythrocytes and fix leukocytes using a commercial lysis/fixation buffer (e.g., BD Lyse/Fix Buffer) for 10 minutes at room temperature.[11]

  • Centrifuge the cells and wash with a suitable buffer.

  • Permeabilize the cells using a permeabilization buffer (e.g., BD Perm Buffer III) for 30 minutes on ice.[10]

3.2.4. Antibody Staining and Flow Cytometry

  • Wash the permeabilized cells.

  • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STAT1 (pSTAT1).[10]

  • Acquire the samples on a flow cytometer and analyze the pSTAT1 levels in the specified immune cell populations.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic and Pharmacodynamic Analysis

G cluster_0 Sample Collection & Processing cluster_1 Pharmacokinetic (PK) Analysis cluster_2 Pharmacodynamic (PD) Analysis Blood_Collection Whole Blood Collection (Heparin Tubes) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation WB_Assay Whole Blood Assay (IL-6 Stimulation) Blood_Collection->WB_Assay Plasma_Storage Plasma Storage (-80°C) Plasma_Separation->Plasma_Storage Sample_Prep_PK Plasma Sample Prep (Protein Precipitation) Plasma_Storage->Sample_Prep_PK LCMS LC-MS/MS Analysis Sample_Prep_PK->LCMS PK_Data PK Data Analysis (Cmax, AUC, t½) LCMS->PK_Data Final_Report Integrated PK/PD Modeling & Report PK_Data->Final_Report Staining Cell Staining (pSTAT1 Antibody) WB_Assay->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry PD_Data PD Data Analysis (Inhibition of pSTAT1) Flow_Cytometry->PD_Data PD_Data->Final_Report

Caption: Preclinical experimental workflow for this compound PK/PD analysis.

JAK-STAT Signaling Pathway and Inhibition by this compound/GS-829845

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 6. Transcription Activation This compound This compound & GS-829845 This compound->JAK1 Inhibition

Caption: this compound and GS-829845 inhibit JAK1-mediated STAT phosphorylation.

References

Methodological & Application

Filgotinib In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.[1][3][4] By preferentially inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), making it an effective therapeutic agent for autoimmune and inflammatory diseases like rheumatoid arthritis.[1][4][5]

This document provides detailed protocols for key in vitro cell-based assays used to characterize the potency, selectivity, and mechanism of action of this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[1][3] this compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby interrupting this signaling cascade.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Association JAK_other_inactive JAK2/3/TYK2 (Inactive) Receptor->JAK_other_inactive JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Activation JAK_other_active JAK2/3/TYK2 (Active) JAK_other_inactive->JAK_other_active STAT_inactive STAT (Inactive) STAT_active pSTAT (Active) STAT_inactive->STAT_active This compound This compound This compound->JAK1_active Inhibition JAK1_active->STAT_inactive 4. Phosphorylation JAK_other_active->STAT_inactive STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 5. Dimerization Gene Gene Transcription (Pro-inflammatory mediators) STAT_dimer->Gene 6. Nuclear Translocation & Transcription

Caption: JAK-STAT signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound and its primary active metabolite, GS-829845, has been quantified across various in vitro assays.

Table 1: this compound and Metabolite IC50 Values in Biochemical and Cellular Assays

CompoundAssay TypeTargetIC50 (nM)Source
This compound BiochemicalJAK110[2]
BiochemicalJAK228[2]
BiochemicalJAK3810[2]
BiochemicalTYK2116[2]
Human Whole BloodJAK1 (IL-6 induced pSTAT1)629[6][7]
Human Whole BloodJAK2 (GM-CSF induced pSTAT5)17,500[6]
Cell-basedIL-2 induced signaling (JAK1/3)150 - 760[2]
Cell-basedIL-4 induced signaling (JAK1/3)150 - 760[2]
Cell-basedIFN-α induced signaling (JAK1/TYK2)150 - 760[2]
Cell-basedNK Cell Proliferation (IL-15)315[6]
Cell-basedErythroid Progenitor Expansion1,140 - 1,960[6]
GS-829845 Human Whole BloodJAK111,900[6][7]

Note: The active metabolite GS-829845 exhibits a similar JAK1 selectivity profile to the parent compound but with approximately 10-fold lower potency. However, its systemic exposure in humans is 16- to 20-fold higher than this compound.[5]

Experimental Protocols

Protocol 1: Cellular Assay for JAK1/JAK2 Inhibition via STAT Phosphorylation

This protocol details a whole blood assay to determine the potency and selectivity of this compound by measuring the phosphorylation of STAT1 (a downstream marker of JAK1 signaling) and STAT5 (a downstream marker of JAK2 signaling) using flow cytometry.[5][8]

pSTAT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Collect Heparinized Whole Blood Incubate Pre-incubate Blood with this compound Blood->Incubate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Incubate Stimulate Stimulate with Cytokine (e.g., IL-6 for JAK1, GM-CSF for JAK2) Incubate->Stimulate LyseFix Lyse RBCs & Fix Cells Stimulate->LyseFix Permeabilize Permeabilize Cells LyseFix->Permeabilize Stain Stain with Fluorescent Anti-pSTAT Antibodies Permeabilize->Stain Flow Analyze via Flow Cytometry Stain->Flow IC50 Calculate IC50 Flow->IC50

References

Application Notes and Protocols: Efficacy of Filgotinib in a Collagen-Induced Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, in a collagen-induced arthritis (CIA) mouse model. This model is highly relevant for studying human rheumatoid arthritis (RA) due to shared immunological and pathological characteristics.[1][2]

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[3] The Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the effects of various pro-inflammatory cytokines such as IL-6 and IFN-γ.[3][4][5][6] this compound is an oral, selective inhibitor of JAK1, which disrupts this signaling cascade, leading to a reduction in the inflammatory response.[3][5][7] The CIA mouse model is a well-established preclinical model to assess the therapeutic potential of novel drugs for RA.[1][2][8][9]

Mechanism of Action: JAK/STAT Signaling Inhibition

This compound exerts its therapeutic effect by selectively inhibiting JAK1.[5] In the context of RA, pro-inflammatory cytokines bind to their receptors on immune cells, leading to the activation of associated JAKs.[5][10] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to induce the transcription of inflammatory genes.[5][10] this compound's inhibition of JAK1 effectively blocks this cascade, reducing the production of inflammatory mediators and subsequent joint inflammation and damage.[5]

JAK_STAT_Pathway JAK/STAT Signaling Pathway in Rheumatoid Arthritis cluster_nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/JAK3/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Phosphorylated) STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Induction This compound This compound This compound->JAK1 Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

A detailed protocol for inducing CIA in DBA/1 mice, a highly susceptible strain, is provided below.[1][8][11]

a. Animals:

  • Male DBA/1 mice, 7-8 weeks old.[1][11]

  • House animals in specific pathogen-free (SPF) conditions.[1][11]

b. Reagents:

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05M Acetic Acid

  • Sterile Saline

c. Induction Protocol:

  • Primary Immunization (Day 0):

    • Prepare a 2 mg/mL solution of bovine type II collagen in 0.05M acetic acid by stirring overnight at 4°C.[11]

    • Create an emulsion by mixing the collagen solution with an equal volume of CFA (containing 1 mg/mL of M. tuberculosis).[8]

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of the type II collagen solution with an equal volume of IFA.

    • Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a different site from the primary injection.[1][11]

d. Onset of Arthritis:

  • Arthritis typically develops between days 28 and 35 after the primary immunization.[1][11]

This compound Administration

a. Preparation:

  • Prepare this compound for oral administration. The vehicle used in comparable studies for other JAK inhibitors was PEG300.

b. Dosing Regimen:

  • Treatment can be initiated prophylactically (at the time of immunization), semi-therapeutically (at the time of booster), or therapeutically (once disease is established).[2]

  • A therapeutic dosing regimen for this compound in a mouse CIA model has been reported at 50 mg/kg, administered twice daily (b.i.d.) orally for 2 weeks, starting after the onset of arthritis.[12] In a mouse model of psoriatic arthritis, a dose of 30 mg/kg twice daily was used.[13] For a DSS-induced colitis model in mice, doses of 3, 10, and 30 mg/kg once daily were effective.[14]

Assessment of Arthritis

a. Clinical Scoring:

  • Visually score the paws for signs of inflammation (redness and swelling) 3-4 times per week, starting from the booster injection.

  • A common scoring system is as follows:

    • 0 = No evidence of erythema and swelling

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4 = Erythema and severe swelling encompass the ankle, foot, and digits

  • The maximum score per mouse is 16 (4 points per paw).

b. Histopathological Analysis:

  • At the end of the study, collect hind paws and fix them in 10% buffered formalin.

  • Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

c. Biomarker Analysis:

  • Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and other inflammatory markers.[12]

Experimental_Workflow Experimental Workflow for this compound in CIA Mouse Model Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28_35 Day 28-35: Onset of Arthritis Day21->Day28_35 Treatment Therapeutic Treatment: This compound (e.g., 50 mg/kg b.i.d.) or Vehicle Day28_35->Treatment Monitoring Ongoing Monitoring: - Clinical Scoring - Body Weight Treatment->Monitoring Endpoint Study Endpoint: - Histopathology - Biomarker Analysis Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating this compound in a CIA mouse model.

Data Presentation

The following tables summarize the reported effects of this compound in preclinical arthritis models.

Table 1: Efficacy of this compound in Mouse Collagen-Induced Arthritis Model

ParameterVehicle ControlThis compound (50 mg/kg b.i.d.)Reference
Treatment Duration 2 weeks2 weeks[12]
Progression of Established Arthritis ProgressiveBlocked[12]
Inflammation PresentInhibited[12]
Paw IL-6 Levels ElevatedDecreased[12]
Serum TNF-α Levels ElevatedDecreased[12]
Serum IL-1β Levels ElevatedDecreased[12]
Bone and Cartilage Degradation PresentProtected[12]

Table 2: Efficacy of this compound in Rat Collagen-Induced Arthritis Model

ParameterVehicle ControlThis compound (1 mg/kg once daily)This compound (3 mg/kg and higher)Reference
Treatment Duration 14 days14 days14 days[12]
Arthritis Activity ProgressiveActiveSignificant Protection[12]
Bone Damage (Larsen score) Progressive-Significant Reduction[12]

Expected Outcomes

Treatment with this compound in the CIA mouse model is expected to:

  • Significantly reduce clinical arthritis scores compared to the vehicle-treated group.

  • Attenuate histological signs of joint inflammation, pannus formation, and bone and cartilage destruction.

  • Decrease the serum levels of key pro-inflammatory cytokines and chemokines.[12]

Filgotinib_MOA This compound's Mechanism of Action in Arthritis This compound This compound (Oral Administration) JAK1_Inhibition Selective JAK1 Inhibition This compound->JAK1_Inhibition STAT_Block Blockade of STAT Phosphorylation & Activation JAK1_Inhibition->STAT_Block Gene_Block Reduced Transcription of Inflammatory Genes STAT_Block->Gene_Block Cytokine_Reduction Decreased Production of Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) Gene_Block->Cytokine_Reduction Inflammation_Reduction Reduced Joint Inflammation & Swelling Cytokine_Reduction->Inflammation_Reduction Damage_Protection Protection from Bone & Cartilage Damage Inflammation_Reduction->Damage_Protection

Caption: Logical flow of this compound's mechanism of action leading to therapeutic effects.

Conclusion

The collagen-induced arthritis mouse model is a robust and reproducible system for evaluating the in vivo efficacy of JAK inhibitors like this compound. The provided protocols and expected outcomes serve as a guide for researchers to design and execute studies aimed at understanding the therapeutic potential of this compound in rheumatoid arthritis. The selective inhibition of JAK1 by this compound offers a targeted approach to ameliorate the signs and symptoms of arthritis by downregulating key inflammatory pathways.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Filgotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. The included protocols and data are intended to guide researchers in designing and interpreting studies related to this compound and similar compounds.

Introduction to this compound

This compound is an orally administered, preferential inhibitor of JAK1, which is a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By selectively targeting JAK1, this compound modulates the inflammatory response and has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[3][4] A key characteristic of this compound is its metabolism to a primary active metabolite, GS-829845, which also exhibits selectivity for JAK1 and contributes significantly to the overall therapeutic effect.[1][5] Understanding the PK/PD relationship of both the parent drug and its active metabolite is crucial for dose optimization and predicting clinical outcomes.

Mechanism of Action: The JAK-STAT Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[3] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6] These enzymes are involved in the signal transduction of various cytokines and growth factors implicated in inflammation and hematopoiesis.[7] this compound is highly selective for JAK1, with approximately 30-fold greater selectivity for JAK1 over JAK2.[2][6] This selectivity is thought to contribute to a favorable safety profile by minimizing effects on pathways mediated by other JAK isoforms, such as those involved in hematopoiesis.[6]

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation.[1] this compound's inhibition of JAK1 phosphorylation prevents the subsequent activation of STATs, thereby reducing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[1][3]

JAK_STAT_Pathway Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_1 JAK1 CytokineReceptor->JAK1_1 Activates JAK1_2 JAK1 CytokineReceptor->JAK1_2 Activates STAT_inactive STAT (inactive) JAK1_1->STAT_inactive Phosphorylates JAK1_2->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes GeneTranscription Gene Transcription (Pro-inflammatory Cytokines) STAT_active->GeneTranscription Translocates and Initiates This compound This compound This compound->JAK1_1 Inhibits This compound->JAK1_2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway

Pharmacokinetics of this compound and its Active Metabolite

This compound is rapidly absorbed after oral administration and is metabolized by carboxylesterase 2 (CES2) to its primary active metabolite, GS-829845.[6][8] Both this compound and GS-829845 contribute to the overall pharmacodynamic effect.[9] The pharmacokinetics of both compounds have been shown to be dose-proportional within the therapeutic range.[8][10]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite, GS-829845, in healthy volunteers.

Table 1: Single Dose Pharmacokinetic Parameters of this compound [7]

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0–24h (ng·h/mL)t1/2 (hr)
504872.025805.3
1009832.052105.1
20021503.067705.0

Table 2: Single Dose Pharmacokinetic Parameters of GS-829845 [7][11]

This compound Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0–24h (ng·h/mL)t1/2 (hr)
5017804.03210018.5
10035204.06470019.2
20044305.08320023.0

Table 3: Steady-State Pharmacokinetic Parameters (200 mg Once Daily) [3][10]

AnalyteCmax (µg/mL)AUCτ (µg·h/mL)t1/2 (hr)Protein Binding (%)
This compound2.156.774.9 - 10.755 - 59
GS-8298454.4383.219.6 - 27.339 - 44
Metabolism and Elimination

This compound is primarily metabolized by carboxylesterase 2 (CES2) to form GS-829845.[6] This active metabolite has a similar JAK1 selectivity profile but with approximately 10-fold lower potency than the parent compound.[5] However, the systemic exposure to GS-829845 is about 16- to 20-fold higher than that of this compound, indicating its significant contribution to the overall clinical effect.[5] Elimination is predominantly through renal excretion, with over 80% of the administered dose recovered in the urine, mainly as the metabolite.[8][10]

Filgotinib_Metabolism Figure 2: Metabolic Pathway of this compound This compound This compound (Oral Administration) Absorption Rapid Absorption This compound->Absorption Metabolism Metabolism (Carboxylesterase 2 - CES2) Absorption->Metabolism GS829845 GS-829845 (Active Metabolite) Metabolism->GS829845 Elimination Renal Elimination (>80% as metabolite) GS829845->Elimination PKPD_Modeling_Workflow Figure 3: PK/PD Modeling Workflow for this compound cluster_data Data Collection cluster_model Model Development cluster_simulation Simulation and Dose Selection PK_Data Pharmacokinetic Data (Plasma Concentrations of This compound & GS-829845) PK_Model Population PK Model PK_Data->PK_Model PD_Data Pharmacodynamic Data (pSTAT1 Inhibition) PKPD_Model PK/PD Model (Link PK and PD) PD_Data->PKPD_Model PK_Model->PKPD_Model Simulations Simulate Different Dosing Regimens PKPD_Model->Simulations Dose_Selection Select Doses for Phase II/III Trials Simulations->Dose_Selection

References

Preparation of Filgotinib Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and use of Filgotinib stock solutions in a laboratory setting. This compound is a potent and selective Janus kinase 1 (JAK1) inhibitor, a key enzyme in the JAK-STAT signaling pathway that is implicated in various inflammatory and autoimmune diseases.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. These guidelines cover the physicochemical properties of this compound, recommended solvents, and step-by-step protocols for preparing stock solutions for both in vitro and in vivo applications.

Physicochemical Properties of this compound

This compound is supplied as a crystalline solid.[3] Understanding its physical and chemical characteristics is essential for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₃N₅O₃S[3]
Molecular Weight 425.5 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Storage (Solid) -20°C[3]
Stability (Solid) ≥4 years at -20°C[3]
UV/Vis. λmax: 233, 300 nm[3]
Water Solubility 0.177 mg/mL (predicted)[4]
Biopharmaceutics Classification Class II (high permeability, low solubility)[5]

This compound's Mechanism of Action: The JAK-STAT Pathway

This compound selectively inhibits JAK1, which plays a crucial role in the signaling of pro-inflammatory cytokines.[1] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary driver of cellular responses in immune-mediated diseases.[5] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[1] These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation.[1] By inhibiting JAK1, this compound effectively dampens this pro-inflammatory signaling cascade.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->JAK1

Figure 1. This compound's inhibition of the JAK-STAT pathway.

Preparation of this compound Stock Solutions

Recommended Solvents and Solubility

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent before diluting with the aqueous buffer.[3]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventApproximate SolubilityReference
DMSO ~15 mg/mL[3]
DMF ~15 mg/mL[3]
Methanol:Water (80:20, v/v) 1.0 mg/mL[6]
1:5 DMF:PBS (pH 7.2) ~0.15 mg/mL[3]

Note: The use of fresh, high-purity solvents is crucial for optimal solubility and stability. Moisture-absorbing DMSO can reduce solubility.[7]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions for both in vitro and in vivo experiments.

Stock_Preparation_Workflow Start Start: Weigh this compound Powder Solvent Select Appropriate Solvent (e.g., DMSO for primary stock) Start->Solvent Dissolve Dissolve this compound in Solvent (Vortex/sonicate if necessary) Solvent->Dissolve Primary_Stock Primary Stock Solution (e.g., 10-50 mM in DMSO) Dissolve->Primary_Stock Store_Primary Aliquot and Store at -20°C or -80°C Primary_Stock->Store_Primary In_Vitro For In Vitro Use Store_Primary->In_Vitro In_Vivo For In Vivo Use Store_Primary->In_Vivo Dilute_Vitro Dilute Primary Stock in Culture Medium to Final Working Concentration In_Vitro->Dilute_Vitro Dilute_Vivo Prepare Dosing Solution in a Biocompatible Vehicle In_Vivo->Dilute_Vivo End_Vitro Use Immediately in Cell-Based Assays Dilute_Vitro->End_Vitro End_Vivo Administer to Animal Models Dilute_Vivo->End_Vivo

Figure 2. General workflow for preparing this compound solutions.

Protocol for Preparing a 10 mM DMSO Stock Solution (In Vitro Use)

Materials:

  • This compound powder (MW: 425.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 425.5 g/mol * 1000 mg/g * 1 mL = 4.255 mg

  • Weighing:

    • Carefully weigh out 4.255 mg of this compound powder and place it into a sterile vial.

  • Dissolving:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Primary stock solutions in DMSO have been found to be stable for at least 50 days when stored at -20°C.[6][8]

Protocol for Preparing a Dosing Solution for In Vivo Studies

For in vivo administration, this compound is often prepared as a suspension or in a vehicle containing co-solvents to improve solubility and bioavailability.

Example Vehicle for Oral Administration (Suspension): [6]

  • 0.5% Methyl cellulose in water with 0.2% Tween-80

Example Vehicle for Intravenous Administration: [6]

  • 10% DMSO

  • 10% Solutol:Absolute alcohol (1:1, v/v)

  • 80% Normal saline

Procedure (Example for Oral Suspension):

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.

    • Add Tween-80 to a final concentration of 0.2% (v/v) and mix well.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • A small amount of the vehicle can be used to triturate the this compound powder into a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Administration:

    • The suspension should be administered immediately after preparation. Ensure the suspension is well-mixed before each administration.

Stability and Storage of this compound Solutions

Proper storage is critical to maintain the integrity and activity of this compound stock solutions.

Table 3: Recommended Storage and Stability of this compound Solutions

Solution TypeSolventStorage TemperatureStabilityReference
Primary Stock DMSO-20°C≥ 50 days[6][8]
Primary Stock Methanol:Water (80:20)-20°C≥ 50 days[6]
Aqueous Working Solution Diluted from DMF stock into PBSRoom Temperature≤ 1 day[3]

Best Practices for Storage:

  • Aliquot: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles.

  • Protect from Light: While not explicitly stated for solutions, it is good practice to protect solutions from light.

  • Inert Gas: For organic solvents like DMSO and DMF, purging with an inert gas before sealing can help prevent degradation.[3]

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh daily.[3]

Safety Precautions

This compound is a biologically active compound and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]

  • Avoid contact with skin and eyes.[10]

  • Review the Safety Data Sheet (SDS) for this compound before handling.[9][10]

By following these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible results in their studies of JAK1 inhibition and its effects on cellular signaling and disease models.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Filgotinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib is an oral, selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway.[3][4] This pathway is integral to the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[3][4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[3]

This compound exerts its therapeutic effects by preferentially inhibiting JAK1, thereby disrupting the downstream phosphorylation of STAT proteins, including STAT3.[1][2] The phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a key activation event in this pathway.[5] Western blotting is a widely used and effective method to detect and quantify the levels of p-STAT3, providing a direct measure of the inhibitory activity of compounds like this compound.[5]

These application notes provide a detailed protocol for the analysis of p-STAT3 levels in cell lysates by Western blot following treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent inhibition of STAT3 phosphorylation by this compound. This data is illustrative and may vary depending on the cell line, stimulation conditions, and experimental setup.

This compound Concentration (nM)Percentage Inhibition of p-STAT3 (%)
0 (Vehicle Control)0
1015
5045
10070
50090
100098

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer_pSTAT3 p-STAT3 Dimer pSTAT3->Dimer_pSTAT3 Dimerization Nucleus Nucleus Dimer_pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Modulation This compound This compound This compound->JAK1 Inhibition

Caption: this compound inhibits JAK1, preventing STAT3 phosphorylation.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis A Seed Cells B Starve Cells (optional) A->B C Pre-treat with this compound B->C D Stimulate with Cytokine (e.g., IL-6) C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer (Western Blot) G->H I Blocking H->I J Primary Antibody Incubation (p-STAT3, Total STAT3) I->J K Secondary Antibody Incubation J->K L Signal Detection K->L M Densitometry Analysis L->M

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents

Cell Lines:

  • HeLa (human cervical cancer cell line)

  • A431 (human epidermoid carcinoma cell line)

  • Other cell lines expressing the JAK1-STAT3 pathway (e.g., various cancer cell lines, fibroblast-like synoviocytes).

Reagents:

  • This compound (appropriate stock solution in DMSO)

  • Recombinant human Interleukin-6 (IL-6) or Oncostatin M

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient)

  • PVDF or Nitrocellulose Membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody

    • Mouse or Rabbit anti-total STAT3 monoclonal antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Deionized Water

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation (Optional but Recommended): To reduce basal levels of STAT3 phosphorylation, aspirate the complete growth medium and replace it with serum-free medium. Incubate for 4-24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 10, 50, 100, 500, 1000 nM). Aspirate the starvation medium and add the this compound-containing medium to the respective wells. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Prepare a stock solution of the stimulating cytokine (e.g., IL-6 at 50 ng/mL or Oncostatin M at 40 ng/mL) in serum-free medium. Add the cytokine directly to the wells containing the this compound pre-treatment medium to achieve the final desired concentration. Incubate for 15-30 minutes at 37°C.[3]

Protein Extraction and Quantification
  • Cell Lysis: After stimulation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000-1:5000 in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional): To detect total STAT3 and a loading control on the same membrane, the membrane can be stripped of the p-STAT3 antibody and re-probed. After signal detection for p-STAT3, wash the membrane in TBST and incubate in a mild stripping buffer. After stripping, wash the membrane thoroughly and re-block before incubating with the primary antibody for total STAT3. Repeat the subsequent steps. Finally, strip and re-probe for the loading control (β-actin or GAPDH).

Data Analysis
  • Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the p-STAT3 band to the intensity of the total STAT3 band for each sample. Further normalize this ratio to the loading control (β-actin or GAPDH) to account for any loading inaccuracies.

  • Calculation of Inhibition: Express the normalized p-STAT3 levels in this compound-treated samples as a percentage of the vehicle-treated (0 nM this compound), cytokine-stimulated control. The percentage of inhibition can be calculated as: (1 - (Normalized p-STAT3 in treated sample / Normalized p-STAT3 in control sample)) * 100.

References

Application Notes and Protocols for Assessing Filgotinib's Effect on T-Cells Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that has shown efficacy in the treatment of inflammatory diseases such as rheumatoid arthritis.[1] Its mechanism of action involves the modulation of the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive immune cell function, including T-cell activation, differentiation, and proliferation.[1][2] Flow cytometry is a powerful tool to dissect the cellular-level effects of this compound on T-lymphocytes. These application notes provide detailed protocols for assessing the impact of this compound on T-cell proliferation, cytokine production, and intracellular signaling.

Mechanism of Action: this compound and the JAK/STAT Pathway

This compound selectively inhibits JAK1, which is a key enzyme in the signaling pathways of several pro-inflammatory cytokines, including IL-6 and IFN-γ.[1][2] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[3] The activated STATs typically dimerize and translocate to the nucleus to initiate the transcription of genes involved in inflammation and immune responses.[2] By blocking this pathway, this compound effectively dampens the inflammatory cascade driven by T-cells.

Filgotinib_JAK_STAT_Pathway This compound's Inhibition of the JAK/STAT Signaling Pathway cluster_cell Cell Cytoplasm Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other STAT1 STAT1 JAK1->STAT1 Phosphorylation pSTAT1 pSTAT1 Dimer STAT1 Dimer pSTAT1->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Initiation This compound This compound This compound->JAK1 Inhibition

Caption: this compound inhibits JAK1, blocking STAT1 phosphorylation and subsequent inflammatory gene transcription.

Key Flow Cytometry Assays

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation, a key function that is often heightened in inflammatory conditions. The protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[4]

Data Presentation: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentrationProliferation Index% Proliferated Cells
Unstimulated Control-1.0< 5%
Stimulated Control (αCD3/CD28)-4.585%
This compound10 nM3.872%
This compound100 nM2.545%
This compound1 µM1.215%

Note: Data are representative and compiled from expected outcomes based on this compound's mechanism of action.

Experimental Protocol: CFSE T-Cell Proliferation Assay

CFSE_Proliferation_Workflow T-Cell Proliferation Assay Workflow Isolate Isolate PBMCs Label Label with CFSE Isolate->Label Culture Culture with αCD3/CD28 + this compound/Vehicle Label->Culture Incubate Incubate for 4-5 days Culture->Incubate Stain Stain for T-cell markers (CD3, CD4, CD8) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze CFSE dilution Acquire->Analyze

Caption: Workflow for assessing T-cell proliferation using CFSE staining and flow cytometry.

Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Cell Culture: Plate the labeled cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Surface Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers such as CD3, CD4, and CD8.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the T-cell populations and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells and the proliferation index.

Intracellular Cytokine Staining for Th1/Th17 Lineages

This assay quantifies the production of key pro-inflammatory cytokines, such as IFN-γ (Th1) and IL-17A (Th17), within T-cells.[5] This provides a direct measure of the functional polarization of T-helper cells.

Data Presentation: this compound's Effect on Th1 and Th17 Cytokine Production

Treatment GroupConcentration% IFN-γ+ of CD4+ T-cells% IL-17A+ of CD4+ T-cells
Unstimulated Control-< 0.5%< 0.2%
Stimulated Control (PMA/Ionomycin)-15%3.5%
This compound10 nM11%2.5%
This compound100 nM6%1.2%
This compound1 µM2%0.4%

Note: Data are representative and based on published effects of this compound on inflammatory cytokines.[3][6]

Experimental Protocol: Intracellular Cytokine Staining

ICS_Workflow Intracellular Cytokine Staining Workflow Isolate Isolate PBMCs Pretreat Pre-treat with this compound/Vehicle Isolate->Pretreat Stimulate Stimulate with PMA/Ionomycin + Protein Transport Inhibitor Pretreat->Stimulate SurfaceStain Surface Stain (CD3, CD4) Stimulate->SurfaceStain FixPerm Fix and Permeabilize Cells SurfaceStain->FixPerm IntraStain Intracellular Stain (anti-IFN-γ, anti-IL-17A) FixPerm->IntraStain Acquire Acquire on Flow Cytometer IntraStain->Acquire Analyze Analyze Cytokine+ Cells Acquire->Analyze pSTAT1_Workflow Phospho-STAT1 Assay Workflow Isolate Isolate PBMCs Pretreat Pre-treat with this compound/Vehicle Isolate->Pretreat Stimulate Stimulate with IFN-γ Pretreat->Stimulate Fix Fix Cells Immediately Stimulate->Fix Perm Permeabilize with Methanol Fix->Perm Stain Stain for CD3, CD4, and pSTAT1 Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze pSTAT1 MFI Acquire->Analyze

References

Application Notes and Protocols for Studying Filgotinib in Animal Models of Crohn's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models relevant to the study of Filgotinib in Crohn's disease. Detailed protocols for model induction, drug administration, and efficacy evaluation are included to facilitate the design and execution of experimental studies.

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract. This compound, a selective Janus kinase 1 (JAK1) inhibitor, has shown therapeutic potential by modulating the JAK-STAT signaling pathway, which is crucial in the inflammatory cascade.[1] Preclinical evaluation in relevant animal models is a critical step in understanding the efficacy and mechanism of action of this compound. This document outlines key animal models and associated experimental protocols for investigating this compound's therapeutic effects in a preclinical setting.

Mechanism of Action: JAK1-STAT Signaling Inhibition

This compound selectively inhibits JAK1, a key enzyme in the signaling pathways of various pro-inflammatory cytokines implicated in Crohn's disease.[1] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of inflammatory genes. By inhibiting JAK1, this compound disrupts this cascade, leading to a reduction in the production of inflammatory mediators.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:r1 JAK1 JAK1 Receptor:r2->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes This compound This compound This compound->JAK1 Inhibition

Fig 1. this compound's Inhibition of the JAK1-STAT Signaling Pathway.

Animal Models for Crohn's Disease

Several animal models are utilized to recapitulate the complex pathophysiology of Crohn's disease. The choice of model depends on the specific aspect of the disease being investigated.

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used, robust, and reproducible model for studying acute and chronic intestinal inflammation. DSS is a chemical colitogen that is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.

Quantitative Data for this compound in DSS-Induced Colitis

Dose of this compoundBody Weight Change (% of initial)Disease Activity Index (DAI)Colon Weight/Length Ratio (mg/cm)Histopathology ScoreReference
Vehicle -100%456.8[2]
3 mg/kg ----[2]
10 mg/kg 28% improvement vs vehicleTrend of reduction34-[2]
30 mg/kg 37% improvement vs vehicle67% of vehicle343.9[2]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

The TNBS-induced colitis model is another chemically induced model that results in a Th1-mediated inflammatory response, which shares similarities with human Crohn's disease. TNBS is typically administered intrarectally with ethanol to break the mucosal barrier. While specific data for this compound in this model is limited in publicly available literature, it is a relevant model for studying JAK inhibitors. A study on another selective JAK1 inhibitor, itacitinib, has shown efficacy in the TNBS-induced colitis model.[3]

Interleukin-10 (IL-10) Knockout Mice

Genetically engineered mice lacking the anti-inflammatory cytokine IL-10 spontaneously develop chronic enterocolitis, particularly when housed in conventional (non-specific pathogen-free) conditions. This model is characterized by a Th1-driven inflammatory response and is valuable for studying the chronic aspects of IBD. The IL-10 knockout model on a BALB/c background is considered particularly reliable for testing JAK inhibitors.[3] Prophylactic treatment with the JAK1 inhibitor itacitinib has been shown to be highly effective in preventing clinical and histological signs of colitis in this model.[3]

Adoptive T-Cell Transfer Model

Experimental Protocols

Experimental_Workflow Model_Induction Animal Model Induction (DSS, TNBS, etc.) Disease_Development Disease Development & Baseline Assessment Model_Induction->Disease_Development Treatment_Phase This compound or Vehicle Administration (Oral Gavage) Disease_Development->Treatment_Phase Monitoring Daily Monitoring (Body Weight, DAI) Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Histology Histopathology Endpoint_Analysis->Histology Cytokines Cytokine Analysis Endpoint_Analysis->Cytokines Colon_Metrics Colon Length & Weight Endpoint_Analysis->Colon_Metrics

Fig 2. General Experimental Workflow for Preclinical Studies.
Protocol 1: DSS-Induced Colitis and this compound Treatment

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • C57BL/6 mice (female, 8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

Procedure:

  • Induction of Colitis:

    • Prepare a 2.5-4% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the specific batch of DSS and animal facility conditions.

    • Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.

    • A control group should receive regular sterile drinking water.

  • This compound Administration (Therapeutic Dosing):

    • On day 5 post-DSS induction, when clinical signs of colitis are typically evident, begin treatment.

    • Prepare this compound suspensions in the vehicle at desired concentrations (e.g., 3, 10, 30 mg/kg).

    • Administer this compound or vehicle orally once daily via gavage. The volume should not exceed 10 ml/kg body weight.

    • Continue daily treatment until the end of the study (e.g., day 14).

  • Assessment of Colitis Severity:

    • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily for each mouse to calculate the Disease Activity Index (DAI).

    • Endpoint Analysis: At the end of the experiment, euthanize the mice and collect the colon.

      • Measure the length and weight of the colon.

      • Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis.

      • Homogenize a separate portion of the colon for cytokine analysis.

Protocol 2: Disease Activity Index (DAI) Scoring

The DAI is a composite score of three parameters: weight loss, stool consistency, and rectal bleeding.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNo blood
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15Watery diarrheaGross bleeding

The final DAI is the average of the scores for weight loss, stool consistency, and rectal bleeding.

Protocol 3: Histopathological Scoring of Colitis

Formalin-fixed, paraffin-embedded colon sections are stained with Hematoxylin and Eosin (H&E) and scored by a blinded pathologist.

Scoring System:

  • Inflammation Severity (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.

  • Inflammation Extent (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

  • Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.

  • Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

The total histological score is the sum of the scores for each parameter.

Protocol 4: Cytokine Analysis from Colon Tissue

Procedure:

  • Excise a section of the colon and snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant.

  • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IFN-γ.

  • Normalize cytokine concentrations to the total protein content of the sample.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound in the context of Crohn's disease. The DSS-induced colitis model, in particular, has demonstrated the dose-dependent efficacy of this compound in reducing intestinal inflammation. While specific efficacy data for this compound in the TNBS, IL-10 knockout, and adoptive T-cell transfer models are not as readily available, these models remain highly relevant for investigating the therapeutic potential of JAK1 inhibitors in different aspects of Crohn's disease pathology. The detailed protocols provided herein should enable researchers to conduct well-controlled and informative preclinical studies to further elucidate the role of this compound in the management of IBD.

References

Measuring the Potency of Filgotinib: Application Notes and Protocols for Determining IC50 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, in various cell lines. This document includes detailed experimental protocols, a summary of reported IC50 values, and visualizations of the relevant signaling pathways and experimental workflows. This compound's mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory responses.[1][2] Its selectivity for JAK1 over other JAK family members is a key attribute, potentially contributing to a favorable safety profile.[1]

Data Presentation: this compound IC50 Values

The potency of this compound has been evaluated in various contexts, from biochemical assays targeting the isolated enzymes to cell-based assays measuring the inhibition of cytokine-induced signaling. The following tables summarize key IC50 values reported in the literature.

Table 1: this compound IC50 Values in Biochemical Assays

TargetIC50 (nM)Reference
JAK110[3][4]
JAK228[3][4]
JAK3810[3][4]
TYK2116[3][4]

Table 2: this compound IC50 Values in Cell-Based Assays

Cell Type/ContextAssayIC50Reference
Human Whole BloodJAK1-dependent signaling629 nM[5][6]
Human Whole BloodJAK2-dependent signaling17,500 nM[5]
Unspecified Cell LinesInhibition of IL-2, IL-4, and IFN-αB2 induced signaling150 - 760 nM[4]
CD4+ T-cells (Whole Blood)Inhibition of IL-6 induced pSTAT1See reference[7]
Monocytes (Whole Blood)Inhibition of IL-6 induced pSTAT1See reference[7]
CD4+ T-cells (Whole Blood)Inhibition of IFNα induced pSTAT5See reference[7]
CD4+ T-cells (Whole Blood)Inhibition of IL-4 induced pSTAT6See reference[7]
Monocytes (Whole Blood)Inhibition of GM-CSF induced pSTAT5See reference[7]
Rheumatoid Arthritis Synovial Fibroblasts (RASF)Inhibition of IL-1β-induced IL-6 and MCP-1 secretionEffective at 5,000 nM[8]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's IC50 measurement, it is crucial to visualize the targeted signaling pathway and the experimental procedure.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Activation JAK1_B JAK1 Receptor->JAK1_B Activation STAT_A STAT JAK1_A->STAT_A Phosphorylation STAT_B STAT JAK1_B->STAT_B Phosphorylation pSTAT_A pSTAT pSTAT_B pSTAT pSTAT_A->pSTAT_B Dimerization DNA DNA pSTAT_B->DNA Translocation This compound This compound This compound->JAK1_A Inhibition This compound->JAK1_B Inhibition Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Immune cells, Synoviocytes) Cell_Plating 3. Plate Cells Cell_Culture->Cell_Plating Filgotinib_Prep 2. This compound Serial Dilution Pre_incubation 4. Pre-incubate with this compound Filgotinib_Prep->Pre_incubation Cell_Plating->Pre_incubation Stimulation 5. Stimulate with Cytokine (e.g., IL-6, IFN-γ) Pre_incubation->Stimulation Lysis_Staining 6. Cell Lysis or Fixation/Permeabilization & Staining Stimulation->Lysis_Staining Detection 7. Detect Endpoint (e.g., pSTAT levels by Flow Cytometry/ELISA) Lysis_Staining->Detection Calculation 8. Calculate IC50 Detection->Calculation

Caption: A generalized experimental workflow for determining this compound's IC50.

Experimental Protocols

The following protocols provide detailed methodologies for determining the IC50 of this compound in cell-based assays. The primary method focuses on the inhibition of cytokine-induced STAT phosphorylation, a direct measure of this compound's mechanism of action. A secondary, more general protocol for assessing cell viability is also included.

Protocol 1: Determination of this compound IC50 by Measuring Inhibition of STAT Phosphorylation

This protocol is designed to measure the potency of this compound in inhibiting the JAK1-mediated phosphorylation of STAT proteins in response to cytokine stimulation.

1. Materials and Reagents:

  • Cell Lines: Appropriate cell lines expressing the target JAK-STAT pathway (e.g., human peripheral blood mononuclear cells (PBMCs), CD4+ T-cells, monocytes, or rheumatoid arthritis synovial fibroblasts).

  • Cell Culture Medium: As recommended for the specific cell line.

  • This compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations in the cell culture medium.

  • Cytokine Stimulant: Recombinant human cytokine (e.g., IL-6, IFN-γ) to activate the specific JAK-STAT pathway.

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer: Commercially available kits are recommended (e.g., BD Cytofix/Cytoperm™).

  • Antibodies: Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) and cell surface markers if required (e.g., anti-CD4).

  • Flow Cytometer or ELISA reader and appropriate plates.

2. Experimental Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density under standard conditions.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in the cell culture medium at the desired concentration.

  • Assay Plate Preparation:

    • Plate the cells in a 96-well plate.

    • Add serially diluted this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.

  • Cytokine Stimulation:

    • Add the cytokine stimulant to the wells (except for the unstimulated control) at a pre-determined optimal concentration.

    • Incubate for the recommended time to induce STAT phosphorylation (typically 15-30 minutes).

  • Cell Staining for Flow Cytometry:

    • Stop the stimulation by adding cold PBS and centrifuge the plate.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Add the anti-pSTAT antibody and any cell surface marker antibodies.

    • Incubate as recommended, then wash the cells.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

    • Gate on the cell population of interest.

    • Determine the percentage of inhibition for each this compound concentration relative to the stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: General Cell Viability Assay for IC50 Determination (e.g., MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability, which can be an indirect measure of its activity in some contexts.

1. Materials and Reagents:

  • Cell Line: Any adherent or suspension cell line of interest.

  • Cell Culture Medium

  • This compound: Prepared as described in Protocol 1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

2. Experimental Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

These protocols provide a robust framework for researchers to accurately measure the IC50 of this compound in a variety of cell lines, contributing to a deeper understanding of its therapeutic potential and mechanism of action.

References

Application Note: Quantification of Filgotinib in Plasma Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Filgotinib (FLG) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[1][2] The JAK-STAT signaling pathway is critical in the downstream signaling of cytokines that drive autoimmune diseases.[2] By selectively inhibiting JAK1, this compound modulates this pathway to reduce inflammation. Accurate quantification of this compound and its active metabolite (GS-829845) in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and dose-response relationship analysis in clinical and preclinical research.[1][3]

This document provides detailed protocols for the quantification of this compound in plasma samples using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The diagram below illustrates the simplified JAK1/STAT signaling pathway and the mechanism of action for this compound.

cluster_cell Cell Membrane Receptor JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates This compound This compound This compound->JAK1 Inhibits

Caption: Simplified JAK1/STAT signaling pathway inhibited by this compound.

Analytical Methods and Protocols

Two primary methods are detailed: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Tofacitinib for HPLC-UV[2][4][5], Deuterated this compound or Veliparib for LC-MS/MS[3][6]

  • HPLC or LC-MS grade Acetonitrile and Methanol

  • Ammonium Acetate

  • Formic Acid

  • Ethyl Acetate

  • Water (Ultrapure)

  • Control human or animal plasma (with appropriate anticoagulant like lithium heparin)[3]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1.0 mg/mL): Prepare separate primary stock solutions for this compound and the Internal Standard (IS) by dissolving the appropriate amount in a suitable solvent (e.g., Methanol:Water 80:20, v/v or DMSO).[2][7] Store at -20°C.[2]

  • Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the primary stock solutions with the appropriate solvent (e.g., Methanol:Water).[2]

  • Calibration and QC Sample Preparation: Spike blank plasma with the corresponding working solutions to achieve the final desired concentrations for the calibration curve and QC samples (Low, Medium, High).[2]

Experimental Workflow and Sample Preparation

The general workflow involves extracting this compound and the IS from the plasma matrix before chromatographic analysis. Two common extraction methods are presented below.

cluster_prep Sample Preparation Start 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (IS) Start->Add_IS LLE Method A: Liquid-Liquid Extraction (e.g., with 1 mL Ethyl Acetate) Add_IS->LLE OR PP Method B: Protein Precipitation (e.g., with Methanol) Add_IS->PP Vortex Vortex Mix LLE->Vortex PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate For LLE Supernatant Collect Supernatant Centrifuge->Supernatant For PP Evaporate Evaporate to Dryness (Nitrogen Stream, 50°C) Separate->Evaporate Reconstitute Reconstitute Residue in Mobile Phase Evaporate->Reconstitute Supernatant->Reconstitute Inject Inject into HPLC or LC-MS/MS System Reconstitute->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: General experimental workflow for plasma sample preparation.

Protocol 3.3.1: Liquid-Liquid Extraction (LLE) [2][4][5]

  • To 100 µL of plasma sample, add the internal standard.

  • Add 1.0 mL of ethyl acetate as the extraction solvent.[2]

  • Vortex the mixture for approximately 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.

  • Transfer the upper organic layer (~850 µL) to a clean tube.[2]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[2]

  • Reconstitute the residue in 200 µL of the mobile phase and inject a portion (e.g., 25 µL) into the chromatography system.[2]

Protocol 3.3.2: Protein Precipitation (PP) [1][8]

  • To 50 µL of plasma sample, add the internal standard.

  • Add methanol (typically in a 3:1 or 4:1 ratio to plasma volume) to precipitate plasma proteins.[1][8]

  • Vortex the mixture vigorously for about 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the clear supernatant and inject it directly or after evaporation and reconstitution into the chromatography system.

Chromatographic Conditions

The following tables summarize the conditions for both HPLC-UV and LC-MS/MS methods based on published literature.

Table 1: HPLC & LC-MS/MS Chromatographic Conditions

ParameterHPLC-UV Method[2][4][5]LC-MS/MS Method (Example 1)[1][8]LC-MS/MS Method (Example 2)[9]
Column Hypersil Gold C18Shim-pack Scepter C18-120Gemini C18
Mobile Phase Isocratic: 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (70:30, v/v)Gradient: Water and Methanol, both with 0.1% Formic AcidIsocratic: 0.2% Formic Acid in Water and Acetonitrile (20:80, v/v)
Flow Rate 0.8 mL/min0.2 mL/min0.9 mL/min
Injection Volume 25 µLNot SpecifiedNot Specified
Total Run Time 10 minNot Specified~2.5 min
Detector UVQTRAP 4500 Mass SpectrometerTandem Mass Spectrometry
UV Wavelength 300 nmN/AN/A
Ionization Mode N/APositive Electrospray (ESI+)Positive Electrospray (ESI+)
Monitored Ions (m/z) N/ANot SpecifiedThis compound: 426.3 → 291.3IS (Tofacitinib): 313.2 → 149.2

Method Validation Summary

The performance of these methods has been validated according to regulatory guidelines. Key quantitative data are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterHPLC-UV Method[2][4][5]LC-MS/MS Method (Human Plasma)[1][8]LC-MS/MS Method (Rat Plasma)[9]
Linearity Range 0.05 - 5.00 µg/mL (50 - 5000 ng/mL)2.5 - 50 ng/mL0.78 - 1924 ng/mL
Correlation (r²) ≥ 0.992Not SpecifiedNot Specified
LLOQ 0.05 µg/mL (50 ng/mL)2.5 ng/mL0.78 ng/mL
Retention Time (this compound) 5.56 minNot Specified~1.31 min
Retention Time (IS) 4.28 min (Tofacitinib)Not Specified~0.89 min (Tofacitinib)
Intra-day Precision (%CV) Within acceptable limitsWithin 11.4%Within acceptable limits
Inter-day Precision (%CV) Within acceptable limitsWithin 13.9%Within acceptable limits
Intra-day Accuracy (%) Within acceptable limitsWithin 11.4%Within acceptable limits
Inter-day Accuracy (%) Within acceptable limitsWithin 13.9%Within acceptable limits
Stability Stable on bench-top, in auto-sampler, after 3 freeze/thaw cycles, and long-term at -80°C.Consistent and reproducible.Stable on bench-top (6h), in auto-sampler (21h), after 3 freeze/thaw cycles, and for 1 month at -80°C.

Parent Drug and Metabolite Relationship

This compound is metabolized in the body to a primary active metabolite, GS-829845. This metabolite also contributes to the overall therapeutic effect.[1] Methods designed for clinical applications should ideally quantify both the parent drug and this active metabolite simultaneously.[1][8]

This compound This compound (Parent Drug) Metabolism Metabolism (in vivo) This compound->Metabolism Activity Pharmacodynamic Effect (JAK1 Inhibition) This compound->Activity Contributes to Metabolite GS-829845 (Active Metabolite) Metabolism->Metabolite Metabolite->Activity Contributes to

Caption: Relationship between this compound and its active metabolite.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable options for the quantification of this compound in plasma. The HPLC-UV method is simple and suitable for studies with expected concentrations in the µg/mL range.[2][4] The LC-MS/MS method offers significantly higher sensitivity, making it the preferred choice for clinical pharmacokinetics and TDM where lower concentrations are expected.[1][9] Proper validation of the chosen method is critical to ensure data accuracy and reproducibility.

References

Application of Filgotinib in Preclinical Models of Psoriatic Arthritis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical application of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, in a mouse model of psoriatic arthritis (PsA). It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to guide researchers in designing and executing similar preclinical studies to evaluate the efficacy and mechanism of action of novel therapeutic agents for PsA.

Introduction to this compound and its Mechanism of Action in Psoriatic Arthritis

Psoriatic arthritis is a chronic inflammatory disease characterized by musculoskeletal and skin manifestations. The pathogenesis of PsA involves complex interactions between various immune cells and cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial intracellular signaling cascade that mediates the effects of numerous pro-inflammatory cytokines implicated in PsA, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[1]

This compound (formerly GLPG0634) is an orally bioavailable, selective inhibitor of JAK1.[2][3] By preferentially targeting JAK1, this compound modulates the signaling of multiple cytokines involved in the inflammatory processes of PsA.[4] Its selectivity for JAK1 over other JAK isoforms, such as JAK2 and JAK3, is thought to contribute to its safety profile.[1] Preclinical studies have demonstrated the efficacy of this compound in reducing inflammation and disease severity in animal models of arthritis.[5]

The primary mechanism of action of this compound involves the inhibition of JAK1-dependent phosphorylation and activation of STAT proteins.[1][2] This disruption of the JAK-STAT pathway leads to a reduction in the transcription of genes encoding pro-inflammatory mediators, thereby alleviating the signs and symptoms of PsA.[1][4]

Key Signaling Pathway

The following diagram illustrates the simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation stat STAT jak1->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Pro-inflammatory mediators) nucleus->gene Induction This compound This compound This compound->jak1 Inhibition

Caption: this compound inhibits JAK1-mediated STAT phosphorylation.

Preclinical Efficacy of this compound in an IL-23-Induced Psoriatic Arthritis Mouse Model

A key preclinical study evaluated this compound in a mouse model where psoriatic arthritis-like symptoms were induced by the overexpression of Interleukin-23 (IL-23).[6] IL-23 is a cytokine known to be a critical driver of PsA pathogenesis. This model recapitulates key features of human PsA, including enthesitis (inflammation at tendon/ligament insertion sites) and arthritis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the IL-23-induced PsA mouse model.

Table 1: Treatment Regimen

CompoundDoseRoute of AdministrationTreatment Schedule
This compound30 mg/kg/dayOral (per os)Therapeutic (initiated after disease onset)
Vehicle-Oral (per os)Therapeutic (initiated after disease onset)

Table 2: Efficacy Readouts

ParameterEffect of this compound Treatment
Clinical Score Significantly improved global clinical score.[5][6]
Hindlimb Inflammation Decreased signs of inflammation.[5][6]
Neutrophil/Granulocyte Infiltration (Paw) Tended to prevent infiltration, with significant effects at earlier time points.[5]
Immune Cell Infiltration (Skin) Strongly decreased.[5]
Phosphorylated STAT3 (pSTAT3) Induction Significantly counteracted in the subcutaneous area and epidermis.[5]

Table 3: Gene Expression Changes in Enthesis and/or Fingers

GeneFunctionEffect of this compound Treatment
CCL20 ChemokineReversed up-regulation[6]
CXCL1 ChemokineReversed up-regulation[6]
IL-22 CytokineReversed up-regulation[6]
MMP9 Matrix MetalloproteinaseReversed up-regulation[6]
TNFα CytokineReversed up-regulation[6]
Mx2 Interferon-inducible proteinReduced expression[6]

Experimental Protocols

The following are detailed protocols representative of the methods used in the preclinical evaluation of this compound in the IL-23-induced psoriatic arthritis mouse model.

Experimental Workflow

start Start induction Induction of PsA-like Disease (IL-23 Episomal Vector) start->induction onset Disease Onset induction->onset treatment Therapeutic Treatment (this compound or Vehicle) onset->treatment monitoring Clinical Monitoring (Scoring, Paw Swelling) treatment->monitoring endpoint Study Endpoint monitoring->endpoint collection Tissue Collection (Paws, Entheses, Skin, Colon) endpoint->collection analysis Downstream Analysis (Histology, Gene Expression, IHC) collection->analysis end End analysis->end

Caption: General experimental workflow for preclinical PsA studies.
IL-23-Induced Psoriatic Arthritis Mouse Model

Objective: To induce a psoriatic arthritis-like phenotype in mice that mimics key features of the human disease.

Principle: This model utilizes hydrodynamic injection of an IL-23-enhanced Episomal Expression Vector (EEV) to achieve sustained overexpression of IL-23, leading to the development of enthesitis and arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • IL-23 enhanced Episomal Expression Vector (EEV)

  • Sterile, endotoxin-free 0.9% saline

  • Syringes and needles (27-30 gauge)

Protocol:

  • Prepare the IL-23 EEV solution by diluting it in sterile saline to the desired concentration. The volume to be injected should be approximately 8-10% of the mouse's body weight.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject the prepared IL-23 EEV solution into the lateral tail vein. The injection should be performed rapidly, within 5-8 seconds, to ensure efficient hydrodynamic delivery to the liver, which will then serve as a source of systemic IL-23.

  • Monitor the mice for recovery from anesthesia.

  • House the mice under standard specific-pathogen-free conditions.

  • Begin monitoring for the onset of clinical signs of arthritis, typically starting around day 7-10 post-injection.

Therapeutic Administration of this compound

Objective: To evaluate the therapeutic efficacy of this compound in mice with established PsA-like disease.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

Protocol:

  • Prepare a suspension of this compound in the vehicle at a concentration that allows for the administration of 30 mg/kg in a volume of approximately 10 ml/kg.

  • Once the mice develop clinical signs of arthritis (e.g., a clinical score of ≥1), randomize them into treatment and vehicle control groups.

  • Administer this compound (30 mg/kg) or vehicle orally once daily using a gavage needle.

  • Continue daily treatment for the duration of the study (e.g., 14-21 days).

  • Monitor the body weight of the mice regularly to adjust the dosing volume.

Clinical Assessment of Arthritis

Objective: To quantitatively assess the severity of arthritis throughout the study.

Principle: A semi-quantitative scoring system is used to evaluate the visible signs of inflammation in the paws.

Protocol:

  • Visually inspect each of the four paws of the mouse for signs of erythema (redness) and swelling.

  • Assign a score to each paw based on the following scale:

    • 0: No evidence of erythema or swelling.

    • 1: Mild swelling and/or erythema confined to the tarsals or ankle or digits.

    • 2: Moderate swelling and erythema of the paw.

    • 3: Severe swelling and erythema of the entire paw.

    • 4: Maximum inflammation with joint deformity.

  • The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).

  • Perform clinical scoring daily or every other day to monitor disease progression and response to treatment.

  • Paw thickness can also be measured using a digital caliper as a more objective measure of swelling.

Histological Analysis of Enthesitis and Arthritis

Objective: To assess the extent of inflammation, immune cell infiltration, and tissue damage in the joints and entheses.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Decalcifying solution (e.g., 10% EDTA, pH 7.4)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

Protocol:

  • At the study endpoint, euthanize the mice and dissect the hind paws and ankles.

  • Fix the tissues in 4% PFA for 24-48 hours at 4°C.

  • Decalcify the tissues in 10% EDTA for 2-4 weeks, changing the solution every 2-3 days.

  • Process the decalcified tissues through an ethanol gradient for dehydration, clear in xylene, and embed in paraffin wax.

  • Cut 5 µm sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E to visualize cellular infiltration and tissue morphology.

  • Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.

Immunohistochemistry for pSTAT3

Objective: To detect the activation of the JAK-STAT pathway in situ.

Materials:

  • Paraffin-embedded tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against phosphorylated STAT3 (pSTAT3)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary anti-pSTAT3 antibody overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of pSTAT3.

  • Counterstain with hematoxylin to visualize the cell nuclei.

  • Dehydrate, clear, and mount the slides.

  • Quantify the number of pSTAT3-positive cells in the target tissues (e.g., subcutaneous area, epidermis).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the expression levels of inflammatory genes in target tissues.

Materials:

  • Collected tissues (enthesis, fingers)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • RT-qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

  • Primers for target genes (e.g., CCL20, CXCL1, IL-22, MMP9, TNFa, Mx2) and a housekeeping gene (e.g., GAPDH, β-actin)

  • RT-qPCR instrument

Protocol:

  • Homogenize the collected tissues and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up the RT-qPCR reactions by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and the RT-qPCR master mix.

  • Run the RT-qPCR reactions in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated group.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound in psoriatic arthritis. In the IL-23-induced mouse model, this compound demonstrated significant efficacy in reducing clinical signs of arthritis and inflammation. Mechanistically, this compound was shown to engage its target by inhibiting STAT3 phosphorylation and downregulating the expression of key pro-inflammatory genes in the affected tissues. These findings provide a solid rationale for the clinical development of this compound for the treatment of PsA and highlight the utility of this preclinical model for evaluating novel JAK inhibitors. The detailed protocols provided herein offer a framework for researchers to conduct similar studies and further explore the role of the JAK-STAT pathway in psoriatic arthritis.

References

Troubleshooting & Optimization

Troubleshooting Filgotinib solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for working with Filgotinib in aqueous buffers. Due to its low aqueous solubility, careful preparation and handling are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a crystalline solid with low aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The approximate solubilities are summarized in the table below.

Q2: How should I prepare aqueous solutions of this compound for my experiments?

A2: Due to its low water solubility, it is highly recommended to first dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer of choice to the desired final concentration. Direct dissolution of solid this compound in aqueous buffers is not recommended as it may lead to incomplete dissolution and inaccurate concentrations.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects.[1][2] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).[2][3] It is always best practice to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.

Q4: My this compound solution precipitated after dilution in my aqueous buffer. What should I do?

A4: Precipitation upon dilution of a this compound stock solution into an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Q5: How should I store this compound solutions?

A5: Solid this compound is stable for years when stored at -20°C.[4] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for at least one month, though some suppliers suggest storage at -80°C for up to a year.[5] It is not recommended to store aqueous solutions of this compound for more than one day due to the risk of precipitation.[4]

Data Presentation: this compound Solubility

The following table summarizes the known solubility data for this compound in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO~15~35.25Soluble.
DMF~15~35.25Soluble.
1:5 DMF:PBS (pH 7.2)~0.15~0.35For maximum solubility in aqueous buffers, first dissolve in DMF.
WaterInsoluble / Very LowInsoluble / Very LowDirect dissolution is not recommended.
EthanolInsolubleInsoluble

Molecular Weight of this compound: 425.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 4.255 mg of solid this compound into the tared tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of temperature effects on the compound's stability.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.

  • Add 1 µL of the 10 mM this compound stock solution to the cell culture medium. This creates a 1:1000 dilution.

  • Immediately vortex the solution gently but thoroughly to ensure rapid and uniform mixing. This is a critical step to prevent localized high concentrations of the drug that can lead to precipitation.

  • The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1%.

  • Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

This is a common challenge due to the poor aqueous solubility of this compound.

G start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO in stock or increase final volume check_dmso->reduce_dmso Yes check_mixing Was the dilution performed by adding stock to vigorously vortexing buffer? check_dmso->check_mixing No reduce_dmso->check_mixing improve_mixing Improve mixing technique: add stock dropwise to vortexing buffer check_mixing->improve_mixing No check_concentration Is the final this compound concentration too high? check_mixing->check_concentration Yes improve_mixing->check_concentration lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration Yes check_buffer Consider buffer composition: - pH - Salt concentration - Presence of proteins check_concentration->check_buffer No lower_concentration->check_buffer modify_buffer Empirically test different buffer conditions check_buffer->modify_buffer sonicate Briefly sonicate the final solution modify_buffer->sonicate success Solution is clear sonicate->success

Troubleshooting workflow for this compound precipitation.

Signaling Pathway

This compound is a selective inhibitor of Janus Kinase 1 (JAK1).[4] It exerts its effect by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.

JAK_STAT_Pathway cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak1 JAK1 receptor->jak1 activates jak_other JAK (other) receptor->jak_other activates p_jak1 p-JAK1 (active) jak1->p_jak1 autophosphorylation stat STAT (inactive) p_stat p-STAT (active) stat->p_stat p_jak1->stat phosphorylates dimer p-STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription initiates This compound This compound This compound->p_jak1 inhibits

This compound's inhibition of the JAK-STAT signaling pathway.

References

Filgotinib Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Filgotinib. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines.[1][2] By selectively inhibiting JAK1, this compound interferes with the signaling of these cytokines, leading to its anti-inflammatory and immunomodulating effects.[2] this compound also has an active metabolite, GS-829845, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold lower potency.[3][4]

Q2: How selective is this compound for JAK1 compared to other JAK family members?

This compound demonstrates a preferential inhibition of JAK1 over other JAK family members. This selectivity is a key aspect of its design, aiming to reduce the side effects associated with less selective JAK inhibitors.

KinaseIC50 (nM)Selectivity vs. JAK1
JAK1 101x
JAK2 28~3x
JAK3 810~81x
TYK2 116~12x

Source: Selleck Chemicals.[1]

Q3: What are the known or potential off-target effects of this compound?

While this compound is designed to be JAK1-selective, it can still interact with other kinases and cellular targets, particularly at higher concentrations. These off-target interactions can lead to unintended biological effects and adverse events.

Potential Off-Target Effects Observed in Clinical and Preclinical Studies:

  • Hematological Effects: Inhibition of JAK2 is associated with anemia and thrombocytopenia.[5] Although this compound is more selective for JAK1, some inhibition of JAK2 is still possible, which could contribute to hematological changes. However, clinical studies have shown that this compound treatment did not negatively impact hemoglobin and did not affect reticulocyte and red blood cell counts, suggesting that JAK2 signaling was not significantly inhibited at therapeutic doses.[6]

  • Effects on NK Cells: JAK3 inhibition is linked to effects on the adaptive immune system, including natural killer (NK) cells.[6] Studies have shown that this compound treatment did not affect CD8+ or NK cell counts, providing further evidence for its JAK1 selectivity in a clinical setting.[6][7]

  • Lipid Metabolism: Some JAK inhibitors can alter lipid profiles. Studies on this compound have shown a preferential increase in HDL-c, which may improve the atherogenic index in patients with rheumatoid arthritis.[8]

  • Cardiovascular Events: Integrated analyses of clinical trials have reported low rates of major adverse cardiovascular events (MACE) and venous thromboembolism (VTE) with this compound treatment.[1][9]

  • Infections and Malignancies: As an immunomodulatory agent, an increased risk of infections is a potential concern. Clinical trials have reported low and comparable rates of serious infections across treatment groups.[10] Similarly, the rates of malignancies were low in clinical trials.[9]

Q4: What experimental methods can be used to identify the off-target effects of this compound?

Several robust methods are available to profile the kinase selectivity of inhibitors like this compound and identify potential off-target interactions:

  • Kinome Profiling: This high-throughput method assesses the binding of a compound against a large panel of kinases. A common approach is a competition binding assay, such as Eurofins Discovery's KINOMEscan™, which measures the ability of the test compound to displace a ligand from the kinase active site.[4][11][12][13]

  • Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a protein upon ligand binding in a cellular environment. An increase in the melting temperature of a protein in the presence of a compound indicates a direct interaction.[14][15][16][17]

  • Chemical Proteomics: This approach uses affinity probes to capture and identify protein targets of a drug from cell lysates. The "kinobead" method is a specialized form of chemical proteomics for profiling kinase inhibitors.[18]

  • Phosphoproteomics: By analyzing changes in the phosphorylation status of a wide range of proteins in cells treated with this compound, researchers can identify downstream effects of both on-target and off-target kinase inhibition.

Experimental Protocols

Protocol 1: Kinome Profiling using a Competition Binding Assay (Conceptual Workflow)

This protocol outlines the general workflow for assessing the selectivity of this compound using a competition binding assay format.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to be tested.

  • Kinase Panel Selection: Choose a panel of purified kinases that represents a broad sampling of the human kinome.

  • Assay Setup:

    • Immobilize a broad-spectrum kinase inhibitor (the "bait") onto a solid support (e.g., beads).

    • Incubate the DNA-tagged kinases from the panel with the immobilized bait in the presence of varying concentrations of this compound.

  • Competition and Washing: this compound will compete with the immobilized bait for binding to the kinases. After an incubation period, wash the solid support to remove unbound kinases.

  • Quantification: Elute the bound kinases and quantify the amount of each kinase using a sensitive method like quantitative PCR (qPCR) of the DNA tags.

  • Data Analysis: A reduction in the amount of a specific kinase captured on the solid support in the presence of this compound indicates that this compound binds to that kinase. Calculate the dissociation constant (Kd) or IC50 for each interaction to determine the potency and selectivity of this compound across the kinome.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a step-by-step guide for performing a CETSA experiment to confirm this compound's engagement with its target(s) in intact cells.

  • Cell Culture and Treatment:

    • Culture the cells of interest to the desired confluency.

    • Treat the cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound for a predetermined time.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (e.g., JAK1) and a non-target control protein in the soluble fraction using a method like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

Troubleshooting Guides

Guide 1: In Vitro Kinase Assays
IssuePossible Cause(s)Suggested Solution(s)
High background signal - Non-specific binding of antibodies.- Insufficient washing.- Contaminated reagents.- Optimize antibody concentrations.- Increase the number and duration of wash steps.- Use fresh, filtered buffers.
No or weak signal - Inactive kinase or substrate.- Incorrect ATP concentration.- Suboptimal assay conditions (pH, temperature).- Verify the activity of the kinase and substrate.- Titrate ATP concentration (typically at or near the Km for the kinase).- Optimize buffer components and incubation conditions.
Inconsistent results - Pipetting errors.- Variation in incubation times.- Edge effects in microplates.- Use calibrated pipettes and proper technique.- Ensure consistent timing for all steps.- Avoid using the outer wells of the plate or use a water-filled border.
Guide 2: Cell-Based Assays (e.g., pSTAT Western Blotting)
IssuePossible Cause(s)Suggested Solution(s)
High basal pSTAT levels - Autocrine/paracrine cytokine signaling.- Serum components in the culture medium.- Serum-starve cells before stimulation.- Use fresh media for experiments.
No inhibition of pSTAT by this compound - Insufficient drug concentration or incubation time.- Cell line is not responsive to the cytokine used.- Degraded this compound stock solution.- Perform a dose-response and time-course experiment.- Confirm receptor expression and signaling competency of the cell line.- Use a fresh, validated stock of this compound.
"Smeary" or unresolved bands on Western blot - Protein degradation.- Gel or running buffer issues.- High protein load.- Add protease and phosphatase inhibitors to lysis buffer.- Use fresh, correctly prepared gel and running buffers.- Optimize the amount of protein loaded per lane.[19]
Unexpected cell toxicity - Off-target effects at high concentrations.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture.- Perform a cell viability assay to determine the cytotoxic concentration range.- Keep the final solvent concentration low (typically <0.1%).- Regularly test for mycoplasma contamination.[5]

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 2. Activation JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription 5. Translocation This compound This compound This compound->JAK1 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound dilution series C Incubate kinases with immobilized bait and this compound A->C B Select kinase panel B->C D Wash to remove unbound kinases C->D E Elute bound kinases D->E F Quantify kinases (e.g., qPCR) E->F G Analyze data and determine Kd/IC50 F->G

Caption: A generalized workflow for kinome profiling of this compound.

Troubleshooting Logic: No pSTAT Inhibition

Troubleshooting_pSTAT Start No pSTAT inhibition observed Check_Drug Is this compound stock fresh and validated? Start->Check_Drug Check_Cells Is the cell line responsive? Check_Drug->Check_Cells Yes Sol_Drug Prepare fresh This compound stock Check_Drug->Sol_Drug No Check_Assay Are assay conditions optimal? Check_Cells->Check_Assay Yes Sol_Cells Verify receptor expression and use positive controls Check_Cells->Sol_Cells No Check_Blot Is the Western blot protocol optimized? Check_Assay->Check_Blot Yes Sol_Assay Optimize drug concentration and incubation time Check_Assay->Sol_Assay No Sol_Blot Troubleshoot Western blot (see Guide 2) Check_Blot->Sol_Blot No

Caption: A decision tree for troubleshooting the absence of pSTAT inhibition.

References

Technical Support Center: Overcoming Resistance to Filgotinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to the preferential JAK1 inhibitor, Filgotinib, in their preclinical experiments. The information provided is based on established mechanisms of resistance to Janus kinase (JAK) inhibitors in general, with a focus on selective JAK1 inhibition where data is available.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our cell line model over time. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to JAK inhibitors, and by extension potentially to this compound, can arise from several molecular mechanisms. While specific data on this compound is limited, preclinical studies with other JAK inhibitors have identified the following key mechanisms:

  • Reactivation of the JAK-STAT Pathway: This is a common escape mechanism. Even with JAK1 being inhibited by this compound, other JAK family members (JAK2, JAK3, TYK2) can form heterodimers and trans-activate JAK1 or other STAT-activating kinases, leading to a restoration of downstream signaling.[1]

  • Upregulation of Pro-Survival Pathways: Cells may adapt to JAK1 inhibition by upregulating parallel signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR or MAPK pathways.

  • Mutations in the JAK1 Kinase Domain: Although less commonly reported for selective JAK1 inhibitors compared to JAK2 inhibitors in hematological models, acquired mutations in the ATP-binding pocket of JAK1 could potentially reduce the binding affinity of this compound.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as the breast cancer resistance protein (BCRP), could potentially reduce intracellular concentrations of this compound. However, in vitro studies suggest that this compound and its primary metabolite do not significantly inhibit BCRP at clinically relevant concentrations.[2]

Q2: Our in vivo rheumatoid arthritis model is showing reduced efficacy to this compound in a long-term study. How can we investigate the cause?

A2: In an in vivo setting, resistance can be multifactorial. Here’s a suggested workflow to investigate this issue:

  • Confirm Target Engagement: First, ensure that this compound is reaching its target at sufficient concentrations. Perform pharmacokinetic analysis on plasma samples and pharmacodynamic analysis on tissue or immune cells (e.g., by measuring pSTAT3 levels ex vivo after cytokine stimulation) from treated animals compared to a control group.

  • Analyze the Immune Microenvironment: Resistance in inflammatory models can be due to shifts in the cellular and cytokine milieu. Use flow cytometry to analyze immune cell populations in the joints and secondary lymphoid organs. Perform multiplex cytokine assays to check for upregulation of cytokines that may signal through alternative, non-JAK1-dependent pathways.

  • Histopathological Examination: Conduct a detailed histological analysis of the affected joints to look for changes in synovial inflammation, cartilage, and bone erosion that might indicate the activation of alternative pathogenic pathways.

  • Consider Dual Therapy Approaches: Preclinical studies in rheumatoid arthritis models have explored the combination of JAK inhibitors with other therapeutic agents to overcome resistance.[3] This could be a potential strategy if a compensatory pathway is identified.

Troubleshooting Guides

Problem 1: In Vitro Model Shows Increasing IC50 for this compound

You have been culturing a cancer or immune cell line with this compound, and you notice that the half-maximal inhibitory concentration (IC50) is gradually increasing, suggesting the development of resistance.

Troubleshooting Steps:

  • Verify Drug Integrity: Ensure that the this compound stock solution is stable and has been stored correctly. Prepare a fresh stock and repeat the IC50 determination.

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Generate a Resistant Cell Line for Characterization: If resistance is confirmed, you can formally generate a this compound-resistant cell line for further study. A general protocol is provided below.

  • Perform Molecular and Cellular Analysis: Once you have a resistant cell line, you can investigate the underlying mechanisms as outlined in the FAQs.

Experimental Protocol: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating doses of the drug.[4][5][6]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Sterile cell culture plates, flasks, and other consumables

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound for the parental cell line.

  • Initial Dosing: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of the cell population).

  • Monitor and Passage: Monitor the cells for growth. Initially, you may observe significant cell death. Continue to culture the surviving cells, passaging them as needed.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Repeat Dose Escalation: Continue this process of adaptation and dose escalation over several weeks to months.

  • Confirm Resistance: At various stages, and once a resistant population is established, perform a cell viability assay to determine the new IC50. A significant increase (e.g., >3-fold) in the IC50 compared to the parental cell line indicates the development of resistance.[4]

  • Clonal Selection (Optional): To ensure a homogenous resistant population, you can perform single-cell cloning by limiting dilution in 96-well plates.[7]

Data Presentation

Table 1: Hypothetical IC50 Values in a this compound-Resistant Cell Line Development Experiment

Cell LinePassage NumberThis compound Concentration (nM)IC50 (nM)Fold Change in IC50
ParentalP00501.0
ResistantP525751.5
ResistantP10501202.4
ResistantP151002505.0
ResistantP2020055011.0

Table 2: Comparison of JAKi Selectivity in Cellular Assays

This table presents a compilation of IC50 values for different JAK inhibitors, highlighting their selectivity profiles, which can be relevant when considering alternative inhibitors in case of resistance.

JAK InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)JAK1/JAK2 Selectivity Ratio
This compound 1028810116~2.8
Upadacitinib 4712023044690~2.6
Tofacitinib 1.2204.3-~16.7
Baricitinib 5.95.7>40053~1.0

Data compiled from various preclinical studies for illustrative purposes.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_resistance_dev Resistance Development cluster_characterization Characterization start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_ic20 Culture with this compound (IC20) ic50_initial->culture_ic20 monitor Monitor Growth & Passage culture_ic20->monitor dose_escalate Stepwise Dose Escalation monitor->dose_escalate repeat_loop Repeat for several passages dose_escalate->repeat_loop repeat_loop->monitor ic50_final Determine Final IC50 repeat_loop->ic50_final confirm Confirm Resistance (>3-fold IC50 increase) ic50_final->confirm analyze Molecular & Cellular Analysis confirm->analyze

Caption: Workflow for generating a this compound-resistant cell line.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 activates JAK2 JAK2 / TYK2 receptor->JAK2 activates STAT STAT JAK1->STAT phosphorylates JAK2->JAK1 trans-activates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT gene_exp Gene Expression (Inflammation, Proliferation) pSTAT->gene_exp translocates to This compound This compound This compound->JAK1 inhibits

Caption: Potential mechanism of this compound resistance via JAK heterodimerization.

References

Technical Support Center: Filgotinib Dosage and Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Filgotinib in various animal models of inflammatory diseases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1).[1] The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] By preferentially inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This disruption of the JAK-STAT signaling pathway leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade.[1] this compound exhibits approximately 30-fold greater selectivity for JAK1 over JAK2-dependent signaling.[3]

Q2: Does this compound have active metabolites that I need to consider in my animal studies?

Yes, this compound is metabolized to a major active metabolite, GS-829845.[1][4][5] This metabolite also demonstrates preferential inhibition of JAK1 but is approximately 10-fold less potent than the parent compound.[5][6] However, in humans, the systemic exposure to GS-829845 is about 16- to 20-fold higher than that of this compound and it has a longer half-life.[4][7] Therefore, the overall pharmacodynamic effect in clinical settings is a combination of both the parent drug and its active metabolite.[5] While less characterized in all animal models, it is an important factor to consider when interpreting results.

Q3: What are the key pharmacokinetic differences between rodents and humans that might affect dosing strategy?

There are significant pharmacokinetic differences between rodents and humans that necessitate careful consideration for dosing regimens. Notably, this compound has a shorter half-life in rodents compared to humans. In rats, the half-life is approximately 3.9 hours, and in mice, it is about 1.7 hours.[3] In contrast, the half-life of this compound in healthy human volunteers is around 7 hours, and its active metabolite, GS-829845, has a much longer half-life of about 19 hours.[1][5] This shorter half-life in rodents may necessitate twice-daily (BID) dosing in some experimental paradigms to maintain sufficient drug exposure, as was done in the mouse collagen-induced arthritis model.[3]

Q4: What is a suitable vehicle for preparing this compound for oral administration in animal studies?

While specific vehicle formulations can vary between studies, a common and effective vehicle for oral gavage of this compound in rodent studies is a suspension in 0.5% methylcellulose. For other compounds in similar models, sodium carboxymethyl cellulose (CMC-Na) has also been used as a vehicle.[8] It is recommended to consult specific study protocols or perform vehicle tolerability studies to ensure compatibility with your experimental setup.

Troubleshooting Guides

Issue 1: Suboptimal efficacy in a rat Collagen-Induced Arthritis (CIA) model.

Possible Cause 1: Inadequate Dosage

  • Recommendation: Review your current dosage against published effective doses. In the rat CIA model, an oral dose of 1 mg/kg once daily has been shown to be consistently active, with doses of 3 mg/kg and higher providing significant protection against bone damage.[3]

Possible Cause 2: Insufficient Dosing Frequency

  • Recommendation: Although once-daily dosing has been effective in rats, consider the short half-life of this compound in this species (around 3.9 hours).[3] If a sustained high level of JAK1 inhibition is required, splitting the total daily dose into a twice-daily (BID) regimen might improve efficacy.

Possible Cause 3: Issues with Disease Induction

  • Recommendation: Ensure your CIA protocol is robust. The severity and incidence of arthritis can be influenced by factors such as the source of collagen, the strain of rat, and the use of a booster immunization.[9][10][11] Verify the clinical signs of arthritis, such as paw swelling and erythema, before initiating treatment.[11]

Issue 2: High variability in response in a mouse Dextran Sulfate Sodium (DSS)-induced colitis model.

Possible Cause 1: Inconsistent Drug Administration

  • Recommendation: Ensure accurate and consistent oral gavage technique. Variability in the administered volume or stress from the procedure can impact outcomes.

Possible Cause 2: Variability in DSS Induction

  • Recommendation: The severity of DSS-induced colitis can be influenced by the concentration and molecular weight of DSS, as well as the gut microbiota of the mice.[12][13] Using littermates and co-housing animals from different experimental groups can help minimize variability. Ensure consistent access to the DSS solution for all animals in the disease groups.

Possible Cause 3: Inappropriate Dosing Regimen

  • Recommendation: In the mouse DSS model, therapeutic oral doses of 10 mg/kg and 30 mg/kg once daily have demonstrated efficacy.[14][15] The 30 mg/kg dose showed a more robust effect across all disease parameters.[14][15] If you are using a lower dose and seeing high variability, consider increasing the dose within this effective range.

Data and Protocols

This compound Dosage in Animal Models
Animal ModelDisease ModelSpeciesRoute of AdministrationDosageDosing FrequencyEfficacy Outcome
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA)RatOral1 - 3 mg/kgOnce Daily (QD)Reduction in arthritis score and bone damage.[3]
Collagen-Induced Arthritis (CIA)MouseOral50 mg/kgTwice Daily (BID)Blocked progression of established arthritis and inhibited inflammation.[3]
Inflammatory Bowel Disease Dextran Sulfate Sodium (DSS) ColitisMouseOral3, 10, 30 mg/kgOnce Daily (QD)Dose-dependent decrease in Disease Activity Index (DAI) and histological score.[3][14][15]
Pharmacokinetic Parameters of this compound and its Active Metabolite (GS-829845)
SpeciesCompoundHalf-life (t½)Time to Max Concentration (Tmax)Bioavailability
Mouse This compound~1.7 hours-100%
Rat This compound~3.9 hours0.5 hours45%
Human This compound~7 hours2-3 hours-
Human GS-829845~19 hours5 hours-
Data compiled from sources[1][3][16].

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
  • Animal Model: Female Lewis or Wistar rats, 7-8 weeks old.

  • Induction:

    • Prepare an emulsion of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • On day 0, inject 0.2 mL of the emulsion (containing 200 µg of collagen) subcutaneously at the base of the tail.

    • On day 7, administer a booster injection of the same collagen-IFA emulsion.[8][10]

  • This compound Administration:

    • Begin oral gavage with this compound (e.g., 1 or 3 mg/kg) or vehicle once daily after the appearance of clinical signs of arthritis (typically around day 10-14).

    • Continue treatment for a predefined period, for example, 14 days.[3]

  • Efficacy Assessment:

    • Monitor body weight regularly.

    • Measure paw thickness using calipers to assess swelling.

    • Score the severity of arthritis based on erythema and swelling of the paws.

    • At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and cartilage/bone erosion.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: Female C57BL/6 mice.

  • Induction:

    • Administer 4% (w/v) DSS in the drinking water for 7 days to induce acute colitis.[14][15] For chronic models, cycles of DSS administration followed by regular water can be used.[17]

  • This compound Administration (Therapeutic Model):

    • Begin oral gavage with this compound (e.g., 3, 10, or 30 mg/kg) or vehicle on day 5, after the disease has been established.

    • Continue once-daily administration until the end of the study (e.g., day 14).[14][15]

  • Efficacy Assessment:

    • Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

    • At necropsy, measure colon length and weight.

    • Perform histopathological analysis of colon tissue to assess inflammation, gland loss, and erosion.[14][15]

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization This compound This compound This compound->JAK1_active Inhibition DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 7. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Animal_Acclimation Animal Acclimation (e.g., Rats/Mice) Disease_Induction Disease Induction (e.g., CIA or DSS) Animal_Acclimation->Disease_Induction Group_Allocation Random Group Allocation Disease_Induction->Group_Allocation Filgotinib_Admin This compound or Vehicle Administration (Oral) Group_Allocation->Filgotinib_Admin Clinical_Monitoring Clinical Monitoring (Weight, Arthritis/DAI Score) Filgotinib_Admin->Clinical_Monitoring Daily Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Clinical_Monitoring->Endpoint_Analysis

Caption: General experimental workflow for testing this compound in animal models.

References

Technical Support Center: Interpreting Unexpected Results in Filgotinib Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Filgotinib in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: My p-STAT3 levels are not decreasing after this compound treatment in my Western blot. What could be the cause?

A1: Several factors could contribute to this unexpected result:

  • Suboptimal this compound Concentration or Activity: Ensure the this compound concentration is appropriate for your cell type and that the compound has not degraded. An IC50 titration experiment is recommended for new cell lines.

  • Timing of Lysate Collection: The peak of p-STAT3 inhibition may be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition after this compound treatment and cytokine stimulation.

  • High Basal p-STAT3 Levels: Some cell lines may have constitutively active signaling pathways leading to high basal p-STAT3. Ensure you are comparing cytokine-stimulated p-STAT3 levels with and without this compound, rather than just comparing to untreated cells.

  • Technical Issues with Western Blotting: Problems with antibody specificity, insufficient blocking, or issues with protein transfer can all lead to unreliable results.[1][2] Please refer to the detailed Western Blotting protocol and troubleshooting guide below.

Q2: I am observing an increase in a specific cytokine in my ELISA results after this compound treatment, which is contrary to its anti-inflammatory effect. Why might this be happening?

A2: This paradoxical effect could be due to several reasons:

  • Feedback Loops in Signaling Pathways: Inhibition of the JAK1/STAT pathway can sometimes lead to the activation of compensatory signaling pathways, which might induce the expression of certain cytokines. The intricate nature of cytokine networks can lead to complex regulatory feedback.

  • Off-Target Effects: While this compound is a selective JAK1 inhibitor, at high concentrations, it may have off-target effects on other kinases or cellular processes that could indirectly lead to the upregulation of specific cytokines.[3]

  • Assay Specificity and Cross-Reactivity: Ensure your ELISA kit is specific for the cytokine of interest and is not cross-reacting with other molecules in your sample. Run appropriate controls to validate the assay's specificity.

  • Contamination: Contamination of cell cultures or reagents with endotoxins (LPS) can induce a strong inflammatory response, masking the inhibitory effects of this compound and potentially leading to an increase in certain cytokines.

Q3: The IC50 value for this compound in my cellular assay is highly variable between experiments. How can I improve consistency?

A3: IC50 variability is a common issue in cell-based assays.[4][5][6] Here are some factors to consider:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cellular responses can change as cells are passaged repeatedly. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Seeding Density: Inconsistent cell seeding density can significantly impact the outcome of the assay. Use a precise cell counting method to ensure consistent cell numbers across wells and experiments.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Improper storage can lead to degradation of the compound. Ensure all other reagents are prepared consistently.

  • Assay Duration and Readout: The duration of drug incubation and the timing of the assay readout can influence the IC50 value. Standardize these parameters across all experiments.

Troubleshooting Guides

Guide 1: Inconsistent p-STAT Inhibition

This guide addresses the issue of observing minimal or no reduction in phosphorylated STAT levels after this compound treatment.

Troubleshooting Workflow

G start Unexpected p-STAT Result: No Inhibition with this compound check_compound Verify this compound Activity - Check storage and age - Prepare fresh dilution - Confirm solvent compatibility start->check_compound run_control Run Positive Control (e.g., another known JAK inhibitor) check_compound->run_control check_protocol Review Experimental Protocol - Titrate this compound concentration - Optimize stimulation time - Perform time-course for p-STAT run_control->check_protocol check_cells Assess Cell Health & Passage - Use low passage number - Check for contamination - Ensure consistent seeding check_protocol->check_cells check_western Troubleshoot Western Blot - Validate antibody specificity - Optimize blocking and washing - Check transfer efficiency check_cells->check_western outcome_success Problem Resolved check_western->outcome_success If successful outcome_fail Consult Literature for Cell-Specific Anomalies check_western->outcome_fail If persists

Caption: Troubleshooting workflow for p-STAT inhibition experiments.

Guide 2: Paradoxical Cytokine Increase

This guide helps to troubleshoot an unexpected increase in a cytokine level following this compound treatment.

Logical Relationship Diagram

G cluster_0 Potential Causes cluster_1 Troubleshooting Steps Feedback Loop Feedback Loop Literature Review Literature Review Feedback Loop->Literature Review Off-Target Effect Off-Target Effect Dose-Response Curve Dose-Response Curve Off-Target Effect->Dose-Response Curve Assay Artifact Assay Artifact Validate ELISA Kit Validate ELISA Kit Assay Artifact->Validate ELISA Kit Contamination Contamination Test for Endotoxins Test for Endotoxins Contamination->Test for Endotoxins Unexpected Cytokine Increase Unexpected Cytokine Increase Unexpected Cytokine Increase->Feedback Loop Unexpected Cytokine Increase->Off-Target Effect Unexpected Cytokine Increase->Assay Artifact Unexpected Cytokine Increase->Contamination

Caption: Causes and solutions for paradoxical cytokine results.

Data Presentation

Table 1: Summary of Expected Biomarker Changes with this compound Treatment

Biomarker CategoryBiomarkerExpected ChangeReference
Inflammatory Cytokines IL-6, TNFα, IFNγ, IL-2, IL-12, IL-5, IL-13, IL-1β, IL-21, IL-23, IL-17ADecrease[7][8][9]
Chemokines CXCL10, CXCL13Decrease[9]
Matrix Metalloproteinases MMP-1, MMP-3Decrease[9]
Angiogenesis VEGFDecrease[9][10]
Acute Phase Proteins CRP, SAADecrease[7][8]
Bone Turnover NTX, CTX-1Decrease[7]

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 Detection
  • Cell Culture and Treatment:

    • Plate cells at a predetermined optimal density.

    • Once cells reach 70-80% confluency, serum-starve overnight if necessary for your cell type.

    • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

    • Stimulate cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the blot and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol 2: ELISA for IL-6 Quantification
  • Sample Collection:

    • Culture cells and treat with this compound and/or stimuli as required.

    • Collect cell culture supernatants at the desired time points.

    • Centrifuge samples to remove any cells or debris.

    • Store supernatants at -80°C until use.

  • ELISA Procedure (based on a typical sandwich ELISA protocol): [11][12][13][14][15]

    • Prepare all reagents, standards, and samples as per the manufacturer's instructions.

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the IL-6 antibody-coated plate.

    • Incubate for 2 hours at room temperature or as specified by the kit.

    • Aspirate and wash the wells 3-4 times with the provided wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour.

    • Aspirate and wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 30-60 minutes.

    • Aspirate and wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Flow Cytometry for T-Cell Population Analysis
  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells with PBS or an appropriate buffer.

  • Cell Culture and Treatment:

    • Culture PBMCs in a suitable medium.

    • Treat the cells with this compound at the desired concentrations for the specified duration.

    • If investigating T-cell activation, stimulate the cells with antigens or mitogens (e.g., anti-CD3/CD28).

  • Antibody Staining: [16][17][18][19]

    • Wash the cells and resuspend them in a staining buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

    • (Optional) For intracellular cytokine staining, fix and permeabilize the cells and then stain with antibodies against intracellular targets.

  • Data Acquisition:

    • Resuspend the cells in staining buffer.

    • Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter.

    • Identify T-cell subsets (e.g., CD3+, CD4+, CD8+) based on the expression of specific markers.

    • Quantify the percentage of each cell population and their fluorescence intensity.

Signaling Pathway Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1_1 JAK1 Receptor->JAK1_1 activates JAK1_2 JAK1 Receptor->JAK1_2 activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor binds STAT3_inactive STAT3 JAK1_1->STAT3_inactive phosphorylates JAK1_2->STAT3_inactive phosphorylates This compound This compound This compound->JAK1_1 inhibits This compound->JAK1_2 inhibits STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression modulates

Caption: this compound's inhibition of the JAK1/STAT3 signaling pathway.

References

Best practices for storing and handling Filgotinib powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage and handling of Filgotinib powder for research and development purposes. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored upon receipt?

A1: this compound powder should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1] For short-term storage, it can be kept at room temperature for up to two weeks.[2]

Q2: What are the primary hazards associated with handling this compound powder?

A2: this compound powder is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to handle the powder in a well-ventilated area and use appropriate personal protective equipment (PPE).[5][6]

Q3: What is the recommended PPE when working with this compound powder?

A3: When handling this compound powder, it is essential to wear protective gloves, a lab coat, and tightly fitting safety goggles with side-shields.[5] If there is a risk of inhalation, a full-face respirator should be used.[5]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6] It is insoluble in water and ethanol.[7]

Q5: How should I prepare an aqueous solution of this compound?

A5: For maximum solubility in aqueous buffers, this compound should first be dissolved in DMF or DMSO and then diluted with the aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C (long-term)[1]
Powder Stability ≥ 4 years at -20°C[1]
Stock Solution Stability (in solvent) 1 year at -80°C, 1 month at -20°C[7]
Solubility in DMSO Approximately 15 mg/mL to 85 mg/mL (Note: Moisture-absorbing DMSO reduces solubility)[1][7]
Solubility in DMF Approximately 15 mg/mL[1]
Solubility in DMF:PBS (pH 7.2) (1:5) Approximately 0.15 mg/mL[1]

Experimental Protocols

Protocol for Reconstitution of this compound Powder

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO or DMF

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Calibrated pipettes

  • Inert gas (e.g., argon or nitrogen) (optional but recommended)

Procedure:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect solubility.

  • Solvent Preparation: Use fresh, anhydrous DMSO or DMF to prepare the stock solution. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[7]

  • Dissolution:

    • Carefully weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent).

    • If using solvents that have been opened previously, it is good practice to purge the solvent bottle with an inert gas before use to minimize moisture absorption.

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[6]

  • Inert Gas Purge (Optional): For optimal stability of the stock solution, purge the headspace of the tube with an inert gas like argon or nitrogen before sealing. This minimizes oxidation.

  • Storage:

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[7]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Receive this compound Powder acclimatize Acclimatize to Room Temperature start->acclimatize weigh Weigh Powder acclimatize->weigh dissolve Dissolve in Solvent weigh->dissolve prep_solvent Prepare Anhydrous Solvent prep_solvent->dissolve vortex Vortex to Mix dissolve->vortex warm Gentle Warming (if needed) vortex->warm if not fully dissolved aliquot Aliquot Stock Solution vortex->aliquot warm->vortex store Store at -80°C or -20°C aliquot->store end Ready for Experimental Use store->end troubleshooting_logic cluster_dissolution_issue Dissolution Problems cluster_result_issue Result Inconsistency issue Problem Encountered powder_clumpy Powder Clumpy/Discolored? dissolve_issue Difficulty Dissolving? precipitate Precipitate in Aqueous Buffer? inconsistent_results Inconsistent Results? check_moisture Check for Moisture Contamination. Equilibrate before opening. powder_clumpy->check_moisture Yes solution Solution check_solvent Use Anhydrous Solvent. Verify Concentration. Continue Mixing/Gentle Warming. dissolve_issue->check_solvent Yes check_solubility Exceeded Aqueous Solubility? Dilute Stock Further. precipitate->check_solubility Yes check_storage Aliquot to Avoid Freeze-Thaw. Verify Storage Temperature. inconsistent_results->check_storage Yes check_moisture->solution check_solvent->solution check_solubility->solution check_storage->solution

References

Filgotinib Experimental Outcomes: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Filgotinib. Our goal is to help you address and understand variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an oral, preferential inhibitor of Janus kinase 1 (JAK1).[1][2] It acts by selectively inhibiting the phosphorylation of JAK1, which in turn prevents the activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This disruption of the JAK-STAT signaling pathway reduces the signaling of numerous pro-inflammatory cytokines, such as IL-6 and IFN-γ, which are implicated in inflammatory and autoimmune diseases.[4][5]

Q2: How does the active metabolite of this compound influence experimental results?

A2: After oral administration, this compound is rapidly metabolized by carboxylesterase 2 to its primary active metabolite, GS-829845.[1][2] This metabolite has a similar JAK1 selectivity profile to the parent compound but exhibits about 10-fold lower potency.[1][2] However, its systemic exposure is approximately 16- to 20-fold higher than this compound, and it has a longer half-life (19.6–27.3 hours vs. 4.9–10.7 hours for the parent drug).[1][2] Consequently, this metabolite significantly contributes to the overall pharmacodynamic effect and sustained inhibition of JAK1 signaling over the dosing interval.[1] In in vitro experiments, it is crucial to consider the activity of both the parent drug and its metabolite, especially when trying to correlate results with in vivo studies.

Q3: How selective is this compound for JAK1 compared to other JAK family members?

A3: this compound demonstrates a preferential affinity for JAK1. In biochemical assays, it showed greater than 5-fold higher potency for JAK1 over JAK2, JAK3, and tyrosine kinase 2 (TYK2).[1] In human whole blood assays, this compound was found to be approximately 30-fold more selective for JAK1-dependent signaling compared to JAK2-dependent signaling.[3][6][7] This selectivity for JAK1 is believed to contribute to its safety profile by minimizing effects on pathways primarily mediated by other JAKs, such as hematopoiesis (largely JAK2-dependent).[3][8]

Q4: What are the expected downstream effects of this compound on cytokine and biomarker levels?

A4: Treatment with this compound leads to a significant, dose-dependent reduction in a wide range of biomarkers associated with rheumatoid arthritis (RA) and other inflammatory conditions.[9] These include acute-phase proteins like C-reactive protein (CRP) and Serum Amyloid A (SAA), pro-inflammatory cytokines such as IL-6, and markers of tissue degradation like matrix metalloproteinases (MMP1, MMP3).[9][10] Reductions in these markers can be observed as early as week 4 of treatment, consistent with the early onset of clinical efficacy.[9][11]

Data Presentation

Table 1: this compound Potency (IC50) Across Different Assays
TargetAssay TypeIC50 ValueReference
JAK1 Biochemical Assay10 nM[12]
JAK2 Biochemical Assay28 nM[12]
JAK3 Biochemical Assay810 nM[12]
TYK2 Biochemical Assay116 nM[12]
JAK1-dependent signaling Human Whole Blood Assay629 nM[6][7][13]
JAK2-dependent signaling Human Whole Blood Assay17,500 nM[6]
GS-829845 (Metabolite) JAK1-dependent signaling (Human Whole Blood)11,900 nM[6]
Table 2: Pharmacokinetic Properties of this compound and its Active Metabolite (GS-829845)
ParameterThis compoundGS-829845 (Metabolite)Reference
Time to Peak Plasma Conc. (Tmax) 2–3 hours5 hours[3]
Terminal Elimination Half-life (t1/2) 4.9–10.7 hours19.6–27.3 hours[1][2]
Systemic Exposure vs. Parent N/A~16 to 20-fold higher[1][2]
Metabolizing Enzyme Carboxylesterase 2N/A[2][7]
Primary Elimination Route Urine (>80% as metabolite)Urine[1][2]

Troubleshooting Guide

Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A: Variability in IC50 values is a common issue and can stem from several factors:

  • Assay Type: Results from biochemical (enzyme-based) assays will differ significantly from cell-based assays. Biochemical assays measure direct interaction with the isolated kinase, while cellular assays account for cell permeability, protein binding, and competition with intracellular ATP.[12][13]

  • Cell Type: Different cell lines have varying expression levels of JAKs, cytokine receptors, and downstream signaling components, which can alter the apparent potency of the inhibitor.[14]

  • Cytokine Stimulus: The specific cytokine and concentration used to stimulate the JAK-STAT pathway can impact the IC50 value. The potency of JAK inhibitors is known to depend on the cytokine stimulus and the specific pSTAT readout being measured.[14]

  • Assay Conditions: Ensure that critical parameters like cell density, serum concentration, incubation time, and the concentration of reagents like ATP (in biochemical assays) are consistent across experiments.

  • Compound Handling: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored correctly. Repeated freeze-thaw cycles should be avoided. Ensure the final solvent concentration is consistent and non-toxic to cells.

Q: I am observing lower-than-expected inhibition of STAT phosphorylation after cytokine stimulation. Why might this be happening?

A: This could be due to several reasons:

  • Pathway Dependence: The specific cytokine pathway you are studying may be less dependent on JAK1. While many inflammatory cytokines signal through JAK1, some pathways rely more heavily on other JAKs (e.g., GM-CSF signaling is JAK2/JAK2 dependent).[5][15] this compound's selectivity means it will be less potent against non-JAK1-mediated pathways.[14]

  • Cellular State: The activation state of your cells can influence their response. Ensure cells are healthy, not over-confluent, and have been properly serum-starved (if required by the protocol) before cytokine stimulation.

  • Reagent Quality: Verify the activity of your cytokine stimulus and the quality of your antibodies (e.g., phospho-STAT antibodies for flow cytometry or Western blotting).

  • Time Course: The peak of STAT phosphorylation is often transient. You may need to perform a time-course experiment to identify the optimal endpoint for measuring inhibition.

Q: My in vitro results do not correlate well with published in vivo data. What should I consider?

A: Bridging the in vitro to in vivo gap can be challenging. Key factors to consider include:

  • The Active Metabolite: As mentioned, the GS-829845 metabolite contributes significantly to the overall in vivo activity.[1] Standard in vitro assays using only the parent this compound will not capture this effect. Consider testing the metabolite alongside the parent compound.

  • Pharmacokinetics: The concentration and duration of exposure to the drug in vivo are dynamic. Simple, single-time-point in vitro experiments do not reflect the pharmacokinetic profile of this compound and its metabolite.[6]

  • Protein Binding: Both this compound and its metabolite have low binding to plasma proteins (<60%), but this can still influence the free fraction of the drug available to act on target cells.[1][2] The protein content of your cell culture medium may differ from physiological conditions.

  • Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and tissues, which cannot be fully replicated in a simplified in vitro model.[9]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding JAK1_a JAK1 receptor->JAK1_a 2. Dimerization & Activation JAK1_b JAK1 receptor->JAK1_b 2. Dimerization & Activation JAK1_p_a pJAK1 JAK1_a->JAK1_p_a 3. Autophosphorylation JAK1_p_b pJAK1 JAK1_a->JAK1_p_b 3. Autophosphorylation JAK1_b->JAK1_p_a 3. Autophosphorylation JAK1_b->JAK1_p_b 3. Autophosphorylation STAT STAT JAK1_p_a->STAT 4. STAT Recruitment JAK1_p_b->STAT 4. STAT Recruitment pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc 6. Nuclear Translocation This compound This compound This compound->JAK1_p_a INHIBITS This compound->JAK1_p_b INHIBITS DNA DNA pSTAT_dimer_nuc->DNA 7. Binds to DNA GeneTx Inflammatory Gene Transcription DNA->GeneTx 8. Initiates Transcription

Caption: this compound's inhibition of the JAK1-STAT signaling pathway.

G cluster_readout 6. Readout start Start culture 1. Cell Culture (e.g., PBMCs, cell line) start->culture prep 2. Cell Preparation (e.g., plating, serum starvation) culture->prep compound 3. Compound Treatment (Add this compound dilutions) prep->compound stimulate 4. Cytokine Stimulation (e.g., IL-6, IFN-γ) compound->stimulate lyse 5. Cell Lysis or Fixation/ Permeabilization stimulate->lyse flow Flow Cytometry (pSTAT) lyse->flow wb Western Blot (pSTAT/Total STAT) lyse->wb elisa ELISA/Multiplex (Secreted factors) lyse->elisa analysis 7. Data Analysis (IC50 Curve Fitting) flow->analysis wb->analysis elisa->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound activity.

G start Inconsistent or Unexpected Experimental Results check_assay Is the issue related to IC50 variability? start->check_assay check_potency Is the issue lower-than- expected potency? start->check_potency check_assay->check_potency No ic50_cause1 Review Assay Type: Biochemical vs. Cellular? check_assay->ic50_cause1 Yes potency_cause1 Confirm Pathway is JAK1-Dependent check_potency->potency_cause1 Yes general_checks General Protocol Review check_potency->general_checks No ic50_cause2 Standardize Cell Conditions: Cell type, density, passage # ic50_cause1->ic50_cause2 ic50_cause3 Verify Reagent Concentrations: Cytokine, ATP, etc. ic50_cause2->ic50_cause3 ic50_cause3->general_checks potency_cause2 Check Reagent Activity: Cytokine, antibodies potency_cause1->potency_cause2 potency_cause3 Optimize Time Course of Assay potency_cause2->potency_cause3 potency_cause3->general_checks check_compound Verify Compound Integrity: Solvent, storage, concentration general_checks->check_compound check_controls Analyze Positive/Negative Controls check_compound->check_controls

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol 1: In Vitro Whole Blood Phospho-STAT Flow Cytometry Assay

This protocol is a generalized method for assessing JAK1 inhibition by measuring IL-6-induced STAT1 phosphorylation in human whole blood.[1][13]

Materials:

  • Freshly collected human whole blood (sodium heparin anticoagulant).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Recombinant human IL-6.

  • Phosphate Buffered Saline (PBS).

  • Fixation and permeabilization buffers (commercial kits recommended).

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT1 (pY701).

  • Flow cytometer.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in PBS or culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.1%.

  • Blood Treatment: Aliquot 100 µL of whole blood per well in a 96-well plate. Add 1 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Cytokine Stimulation: Prepare an IL-6 solution to a concentration that yields a submaximal response (e.g., EC80, determined previously). Add the IL-6 solution to all wells except for the unstimulated control.

  • Stimulation Incubation: Incubate for 15-20 minutes at 37°C. This time may need optimization.

  • Cell Fixation: Stop the stimulation by adding a fixation buffer directly to the blood. Incubate as per the manufacturer's instructions (e.g., 10-15 minutes at room temperature).

  • Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer, then centrifuge and wash the remaining leukocytes with PBS.

  • Permeabilization & Staining: Permeabilize the cells using a permeabilization buffer. Add the antibody cocktail (anti-CD4 and anti-pSTAT1) and incubate in the dark (e.g., 30-60 minutes at room temperature).

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Resuspend the cell pellet in flow cytometry buffer and acquire data on a flow cytometer. Gate on CD4+ lymphocytes to analyze the level of pSTAT1.[13]

  • Data Analysis: Determine the percentage of pSTAT1-positive cells or the median fluorescence intensity (MFI) of pSTAT1 in the CD4+ population. Plot the percentage inhibition against the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: General Biochemical Kinase Assay

This protocol outlines a general method for a biochemical assay to determine the direct inhibitory effect of this compound on JAK1 activity.

Materials:

  • Recombinant active JAK1 enzyme.

  • Kinase buffer.

  • ATP.

  • Peptide substrate for JAK1.

  • This compound stock solution.

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™).

  • Microplate reader compatible with the detection method.

Methodology:

  • Compound Plating: Serially dilute this compound in kinase buffer and add to the wells of a microplate. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.

  • Enzyme Addition: Dilute the JAK1 enzyme in kinase buffer and add it to all wells except the "no enzyme" control.

  • Incubation: Allow the compound and enzyme to incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Prepare a solution of ATP and the peptide substrate in kinase buffer. Add this solution to all wells to start the kinase reaction. The ATP concentration should ideally be at or near its Km for the enzyme.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination & Detection: Stop the reaction and measure the kinase activity using a detection reagent system. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Subtract the background signal ("no enzyme" control) from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC50.

References

Ensuring consistent Filgotinib activity across experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Filgotinib activity across experimental batches.

Troubleshooting Guide

Researchers may occasionally observe variability in this compound's performance. This guide provides a structured approach to identifying and resolving common issues.

Problem: Inconsistent IC50 values or reduced potency of this compound between experiments.

Potential Cause Recommended Action
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.Protect stock solutions from light.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls.Verify that the solvent concentration used does not affect cell viability or the experimental readout.
Cell Line Variability Use cell lines from a reliable source and maintain a consistent cell passage number for experiments.Regularly test for mycoplasma contamination.Ensure consistent cell seeding density and growth conditions (e.g., media, serum concentration, temperature, CO2 levels).
Assay Conditions Optimize and standardize all assay parameters, including incubation times, reagent concentrations, and detection methods.Include appropriate positive and negative controls in every experiment to monitor assay performance.For cell-based assays, ensure cells are in the logarithmic growth phase.
Presence of Active Metabolite Be aware that this compound is metabolized to an active metabolite, GS-829845, which has a similar JAK1 selectivity profile but lower potency.[1][2]In long-term experiments, consider the potential contribution of the metabolite to the observed activity.If quantifying this compound levels, use methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) that can distinguish between the parent compound and its metabolite.[3]

Problem: High background signal or unexpected off-target effects.

Potential Cause Recommended Action
High this compound Concentration Perform a dose-response curve to determine the optimal concentration range for your specific assay.Avoid using concentrations that are significantly higher than the reported IC50 values to minimize the risk of off-target effects. This compound is highly selective for JAK1, but at very high concentrations, it may inhibit other kinases.[4][5]
Non-specific Binding If using plate-based assays, consider using low-binding plates.Include appropriate controls to account for non-specific binding of this compound or detection reagents.
Contaminated Reagents Use high-purity reagents and sterile techniques to avoid contamination.Filter-sterilize all solutions used in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1).[5][6][7] It acts by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines involved in autoimmune diseases.[4][6][7] By inhibiting JAK1, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced transcription of inflammatory genes.[6][7]

Q2: How selective is this compound for JAK1?

A2: this compound demonstrates a high degree of selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2).[4][7][8] In biochemical assays, it has shown greater than 5-fold higher potency for JAK1 over JAK2, JAK3, and TYK2.[3] Some studies report a nearly 30-fold greater selectivity for JAK1 compared to JAK2.[4][9] This selectivity is thought to contribute to its favorable safety profile by minimizing effects on pathways mediated by other JAKs.[4][5]

Q3: Does this compound have any active metabolites?

A3: Yes, this compound has a primary active metabolite, GS-829845.[1][3] This metabolite has a similar JAK1 selectivity profile to the parent compound but is about 10-fold less potent in human whole blood assays.[1][3] However, in humans, the exposure to this metabolite is 16- to 20-fold higher than to this compound itself.[1][3]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in a solvent like DMSO should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect both solid compound and solutions from light.

Q5: What experimental readouts are typically used to measure this compound activity?

A5: Common methods to assess this compound activity include:

  • Phospho-STAT analysis: Measuring the phosphorylation levels of STAT proteins (e.g., pSTAT1, pSTAT3) downstream of JAK1 activation using techniques like Western blotting or flow cytometry.[3][7]

  • Cytokine production assays: Quantifying the levels of pro-inflammatory cytokines (e.g., IL-6, IFN-γ) that are dependent on JAK1 signaling.[6]

  • Cell proliferation/viability assays: Assessing the effect of this compound on the proliferation or viability of cells that are dependent on JAK1-mediated signaling.

  • Gene expression analysis: Measuring the mRNA levels of downstream target genes of the JAK-STAT pathway using qPCR or RNA-sequencing.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active metabolite.

Table 1: In Vitro Potency of this compound and its Active Metabolite (GS-829845)

CompoundAssay TypeTargetIC50 (nM)Reference
This compound BiochemicalJAK110[10]
BiochemicalJAK228[10]
BiochemicalJAK3810[10]
BiochemicalTYK2116[10]
Human Whole Blood (IL-6 induced pSTAT1)JAK1629[11][12]
GS-829845 Human Whole Blood (IL-6 induced pSTAT1)JAK1~6290 (10-fold less potent than this compound)[3]

Table 2: Cellular Activity of this compound

Cell Line/SystemStimulusReadoutIC50 Range (nM)Reference
Various Cell LinesIL-2, IL-4, IFN-αJAK/STAT Signaling150 - 760[10]
Human Cord Blood CD34+ Cells-Erythroid Progenitor GrowthAssay Dependent
HepG2 (Hepatic Cell Line)LXR AgonistCETP ExpressionAssay Dependent
Natural Killer (NK) CellsIL-15ProliferationAssay Dependent

Experimental Protocols & Visualizations

This compound Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the JAK-STAT signaling pathway.

Filgotinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Activation JAK1_active JAK1 (Active) p-JAK1 JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active Dimer p-STAT Dimer STAT_active->Dimer 5. Dimerization This compound This compound This compound->JAK1_active Inhibition Nucleus Nucleus Dimer->Nucleus 6. Translocation Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription 7. Gene Expression

Caption: this compound inhibits JAK1 phosphorylation, blocking the downstream STAT signaling cascade.

General Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps for evaluating the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Lysis cluster_analysis Analysis Prep_this compound Prepare this compound Stock and Serial Dilutions Add_this compound Add this compound or Vehicle Control Prep_this compound->Add_this compound Prep_Cells Culture and Prepare Target Cells Seed_Cells Seed Cells in Assay Plates Prep_Cells->Seed_Cells Seed_Cells->Add_this compound Incubate_1 Incubate Add_this compound->Incubate_1 Add_Stimulus Add Cytokine Stimulus (e.g., IL-6) Incubate_1->Add_Stimulus Incubate_2 Incubate Add_Stimulus->Incubate_2 Lyse_Cells Lyse Cells Incubate_2->Lyse_Cells Western_Blot Western Blot for p-STAT/Total STAT Lyse_Cells->Western_Blot ELISA ELISA for Cytokine Production Lyse_Cells->ELISA Flow_Cytometry Flow Cytometry for p-STAT Lyse_Cells->Flow_Cytometry Data_Analysis Data Analysis and IC50 Calculation Western_Blot->Data_Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A generalized workflow for determining this compound's in vitro activity.

References

Validation & Comparative

Head-to-Head Comparison: Filgotinib vs. Adalimumab for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, and Adalimumab, a tumor necrosis factor-alpha (TNF-α) inhibitor, for the treatment of moderately to severely active rheumatoid arthritis (RA) in patients with an inadequate response to methotrexate (MTX). The analysis is primarily based on the pivotal Phase III FINCH 1 clinical trial, which directly compared the efficacy and safety of these two agents.

Mechanism of Action: Targeting Different Nodes in the Inflammatory Cascade

This compound and Adalimumab modulate the immune response through distinct mechanisms, targeting different key pathways involved in the pathogenesis of rheumatoid arthritis.

This compound: Selective JAK1 Inhibition

This compound is an oral, small-molecule inhibitor that demonstrates selectivity for JAK1.[1] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a critical role in the signal transduction of numerous pro-inflammatory cytokines.[2][3] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[2][4] By selectively inhibiting JAK1, this compound disrupts this signaling cascade, leading to reduced production of inflammatory mediators and a dampening of the autoimmune response.[2][3][4] Its selectivity for JAK1 is thought to potentially offer a more favorable safety profile compared to less selective JAK inhibitors.[1][2]

Filgotinib_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1_A JAK1 Cytokine_Receptor->JAK1_A Activates Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Cytokine->Cytokine_Receptor Binds JAK_Other Other JAKs STAT STAT JAK1_A->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates This compound This compound This compound->JAK1_A Inhibits

Caption: this compound selectively inhibits the JAK1 enzyme, interrupting the JAK-STAT signaling pathway.

Adalimumab: TNF-α Neutralization

Adalimumab is a fully human monoclonal antibody that specifically targets and neutralizes TNF-α, a key pro-inflammatory cytokine.[5][6] In RA, TNF-α is overexpressed and plays a central role in driving synovial inflammation, cartilage degradation, and bone erosion.[7] Adalimumab binds with high affinity to both soluble and membrane-bound TNF-α, preventing it from interacting with its cellular receptors, TNFR1 and TNFR2.[5][8] This blockade inhibits the downstream signaling pathways, such as NF-κB and MAPK, which are responsible for the production of other inflammatory mediators like IL-1 and IL-6, the expression of adhesion molecules, and the recruitment of immune cells to the site of inflammation.[5][6][8]

Adalimumab_Pathway Adalimumab Adalimumab TNFa Soluble & Membrane TNF-α Adalimumab->TNFa Binds & Neutralizes TNFR TNFR1 / TNFR2 Receptors TNFa->TNFR Binds & Activates Signaling Downstream Signaling (NF-κB, MAPK) TNFR->Signaling Initiates Inflammation Pro-inflammatory Gene Expression (IL-1, IL-6) Signaling->Inflammation Leads to

Caption: Adalimumab neutralizes TNF-α, preventing receptor binding and downstream inflammation.

Head-to-Head Clinical Trial: The FINCH 1 Study

The FINCH 1 trial was a 52-week, multicenter, double-blind, placebo- and active-controlled Phase III study designed to evaluate the efficacy and safety of this compound against both placebo and Adalimumab in MTX-IR patients with active RA.[9][10]

Experimental Protocol: FINCH 1
  • Study Design: A randomized, double-blind, 52-week trial conducted at 303 sites across 30 countries.[10][11]

  • Patient Population: 1,755 adults with moderately to severely active RA who had an inadequate response to a stable dose of methotrexate.[9][12]

  • Randomization and Treatment Arms: Patients were randomized in a 3:3:2:3 ratio to receive one of the following treatments, all in combination with their background MTX therapy:[9]

    • This compound 200 mg, once daily orally (n=477)

    • This compound 100 mg, once daily orally (n=480)

    • Adalimumab 40 mg, biweekly via subcutaneous injection (n=325)

    • Placebo (through week 24) (n=477)

  • Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 12.[9][12]

  • Key Secondary and Other Endpoints:

    • ACR50 and ACR70 response rates.[10]

    • Change from baseline in the Health Assessment Questionnaire Disability Index (HAQ-DI).[13]

    • Proportion of patients achieving low disease activity (Disease Activity Score in 28 joints with C-reactive protein [DAS28(CRP)] ≤3.2) and clinical remission (DAS28(CRP) <2.6).[9][13]

    • Change from baseline in the modified Total Sharp Score (mTSS) at Week 24 to assess radiographic progression.[10]

    • Safety and tolerability assessed by adverse events (AEs) and laboratory abnormalities.[9]

FINCH1_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (3:3:2:3) cluster_endpoints Endpoint Assessment Population 1755 Patients (Active RA, MTX-IR) FIL200 This compound 200mg + MTX (n=477) Population->FIL200 FIL100 This compound 100mg + MTX (n=480) Population->FIL100 ADA Adalimumab 40mg + MTX (n=325) Population->ADA PBO Placebo + MTX (n=477) Population->PBO W12 Week 12 Primary Endpoint (ACR20) Secondary Endpoints FIL200->W12 FIL100->W12 ADA->W12 PBO->W12 W24 Week 24 Radiographic Endpoint (mTSS) Placebo group re-randomized W12->W24 W52 Week 52 Long-term Efficacy & Safety W24->W52

Caption: Experimental workflow of the Phase III FINCH 1 trial.

Data Presentation: Efficacy and Safety Outcomes

The FINCH 1 trial demonstrated that this compound improved the signs and symptoms of RA, enhanced physical function, and inhibited radiographic progression.[9][10]

Efficacy Data Summary

Both doses of this compound were superior to placebo across multiple efficacy endpoints at Week 12. Notably, the 200 mg dose of this compound was non-inferior to Adalimumab in achieving low disease activity (DAS28(CRP) ≤3.2) at Week 12, although the 100 mg dose did not meet this non-inferiority threshold.[9][10]

Efficacy Outcome (at Week 12)This compound 200 mg + MTXThis compound 100 mg + MTXAdalimumab 40 mg + MTXPlacebo + MTX
ACR20 Response [9]76.6%69.8%70.5% (data from other sources)49.9%
ACR50 Response [10]47.2%36.5%35.1%19.8%
ACR70 Response [10]26.1%18.5%14.2%6.7%
DAS28(CRP) <2.6 (Remission) [13]25.6%21.9%20.3%8.8%
DAS28(CRP) ≤3.2 (Low Disease Activity) [9]47.8%43.8%44.0%23.3%
Change in mTSS (at Week 24) [10][14]0.210.230.300.66

All this compound results vs. Placebo were statistically significant (p<0.001).[9]

Safety Data Summary

The safety profiles were comparable across the active treatment arms through Week 24.[9][12] Rates of serious adverse events and serious infections were similar between the this compound and Adalimumab groups.

Safety Outcome (through Week 24)This compound 200 mg + MTX (n=477)This compound 100 mg + MTX (n=480)Adalimumab 40 mg + MTX (n=325)Placebo + MTX (n=477)
Any Adverse Event (AE) ----
Serious Adverse Events (SAEs) [12]4.4%5.0%4.3%4.2%
Serious Infections [12]1.7%1.7%2.5%0.8%
Herpes Zoster [12]0.4%0.4%0.6%0.4%
Venous Thrombotic Events [12]0.2% (1 event)0%0%0.4% (2 events)
Adjudicated MACE [12]0%0.2% (1 event)0.3% (1 event)0.4% (2 events)

Data on "Any Adverse Event" was not specified in the provided search results with comparable percentages across all arms.

A network meta-analysis comparing various JAK inhibitors to Adalimumab suggested that for herpes zoster infection, this compound (both 100 mg and 200 mg) had a more favorable safety ranking than other JAK inhibitors like Baricitinib and Upadacitinib, and was comparable to Adalimumab.[15]

Comparative Summary

This head-to-head comparison provides a clear framework for understanding the relative positioning of this compound and Adalimumab.

Comparison_Summary cluster_fil This compound cluster_ada Adalimumab FIL This compound (Oral) Mechanism: Selective JAK1 Inhibitor Efficacy (200mg): Non-inferior to Adalimumab for low disease activity Safety: Comparable to Adalimumab; low HZ risk in class ADA Adalimumab (Injectable) Mechanism: TNF-α Inhibitor Efficacy: Established standard of care Safety: Well-characterized profile RA_Patient Rheumatoid Arthritis (MTX-IR) RA_Patient->FIL Treatment Option 1 RA_Patient->ADA Treatment Option 2

Caption: Logical relationship comparing this compound and Adalimumab as treatment options for RA.

Conclusion

For researchers and drug development professionals, the head-to-head data from the FINCH 1 study provides critical insights. This compound, particularly the 200 mg dose, demonstrated robust efficacy that was non-inferior to the established biologic, Adalimumab, for achieving low disease activity in patients with RA who had an inadequate response to methotrexate.[9][16] Both this compound doses were superior to placebo in improving clinical signs and symptoms and inhibiting structural damage.[10]

The safety profiles of this compound and Adalimumab were comparable in this direct comparison.[9] this compound offers the advantage of being an oral agent, which may be preferred by some patients over the subcutaneous administration of Adalimumab. The distinct mechanisms of action—selective JAK1 inhibition versus broad TNF-α neutralization—provide alternative therapeutic strategies for targeting the complex inflammatory pathways of rheumatoid arthritis. These findings support this compound as a viable treatment option alongside Adalimumab for this patient population.

References

Filgotinib's Safety Profile: A Comparative Analysis with Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety data from clinical trials reveals nuances in the risk profiles of Janus kinase (JAK) inhibitors, with Filgotinib's JAK1 selectivity potentially contributing to a distinct safety profile compared to other agents in its class. This guide provides a comparative analysis of this compound's safety against other prominent JAK inhibitors, supported by quantitative data from clinical trials and detailed experimental methodologies.

Janus kinase inhibitors (JAKis) represent a significant advancement in the oral treatment of immune-mediated inflammatory diseases, including rheumatoid arthritis (RA). By targeting the JAK-STAT signaling pathway, these drugs modulate the cellular response to a wide array of cytokines involved in inflammation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Different JAKis exhibit varying degrees of selectivity for these family members, which may influence their efficacy and safety profiles.[1][2] this compound is recognized as a JAK1-preferential inhibitor.[3] This selectivity is hypothesized to confer a more favorable safety profile, particularly concerning adverse events associated with the inhibition of other JAK isoforms, such as anemia (JAK2) or immunosuppression (JAK3).[1][4][5]

This analysis compares the safety profile of this compound with other approved JAK inhibitors, including the first-generation, less selective inhibitor Tofacitinib (pan-JAK), and other second-generation inhibitors like Upadacitinib (JAK1-selective) and Baricitinib (JAK1/JAK2 inhibitor). The focus is on adverse events of special interest (AESI) that have been a focal point for the class, including serious infections, herpes zoster, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies.

The JAK-STAT Signaling Pathway and Inhibitor Selectivity

The JAK-STAT pathway is a critical intracellular signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This binding triggers the activation of receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.[1][][7] The specific pairing of JAKs varies depending on the cytokine receptor, leading to diverse downstream effects.[1][8] The selectivity of different JAK inhibitors for specific JAK isoforms is a key pharmacological differentiator that may translate into distinct clinical safety and efficacy profiles.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) receptor->JAK Activation cytokine Cytokine cytokine->receptor Binding STAT STAT (inactive) JAK->STAT Phosphorylation (p) pSTAT p-STAT (active) STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding transcription Gene Transcription (Inflammation, Immunity) DNA->transcription JAK_inhibitor JAK Inhibitor (e.g., this compound) JAK_inhibitor->JAK

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition. (Max Width: 760px)

Comparative Safety Data

The following tables summarize the incidence rates of key adverse events of special interest for this compound compared to other JAK inhibitors, based on data from their respective clinical trial programs. Data are presented as exposure-adjusted incidence rates (EAIRs) per 100 patient-years of exposure (PYE).

Table 1: Incidence Rates of Serious Infections and Herpes Zoster

Drug (Dose)Patient PopulationSerious Infections (EAIR/100 PYE)Herpes Zoster (EAIR/100 PYE)Source(s)
This compound (200 mg) Rheumatoid Arthritis2.51.5[9]
This compound (100 mg) Rheumatoid Arthritis2.51.1[9]
Tofacitinib (5 mg BID) Rheumatoid Arthritis2.53.6[10]
Upadacitinib (15 mg QD) Rheumatoid Arthritis~2.9 - 3.8~3.4 - 4.4[11]
Baricitinib (4 mg QD) Rheumatoid Arthritis~3.0 - 4.6~3.2 - 4.3[11]

*Ranges are derived from multiple studies and meta-analyses and may vary based on the specific patient population and trial duration.

Table 2: Incidence Rates of MACE, VTE, and Malignancies

Drug (Dose)Patient PopulationMACE (EAIR/100 PYE)VTE (EAIR/100 PYE)Malignancies (excl. NMSC) (EAIR/100 PYE)Source(s)
This compound (200 mg) Rheumatoid Arthritis0.50.30.9[9]
This compound (100 mg) Rheumatoid Arthritis0.50.30.8[9]
Tofacitinib (5 mg BID) RA (≥50 yrs, ≥1 CV risk factor)0.980.601.13[10]
Upadacitinib (15 mg QD) Rheumatoid Arthritis~0.5 - 0.8~0.5 - 0.7~0.7 - 1.0[11]
Baricitinib (4 mg QD) Rheumatoid Arthritis~0.5 - 0.7~0.5 - 0.9~0.6 - 1.0[11]

*Ranges are derived from multiple studies and meta-analyses. VTE risk for Baricitinib may be slightly higher.[12] Data for Tofacitinib is from the ORAL Surveillance study in a higher-risk population, which showed an increased risk compared to TNF inhibitors.[10][12]

Integrated safety data from seven clinical trials of this compound, with a median exposure of 3.8 years and a maximum of 8.3 years, showed that rates of MACE, VTE, serious infections, and malignancies were stable over time and comparable between the 100 mg and 200 mg doses.[9][13] A numerically lower rate of herpes zoster was observed with the 100 mg dose compared to the 200 mg dose.[9] In patients aged 65 years and older, a dose-dependent relationship was suggested for malignancies and all-cause mortality, with numerically lower rates for the 100 mg dose.[9][13]

Notably, early phase IIa trials with this compound did not observe certain side effects seen with less selective JAK inhibitors, such as worsening of anemia (related to JAK2 inhibition) or increases in LDL cholesterol.[4][5] While lipid elevations are a known class effect of JAK inhibitors, some real-world data suggest the atherogenic index (LDL-C/HDL-C ratio) was not modified after 12 months of this compound treatment, unlike with some other JAKis.[11][14]

Experimental Protocols for Safety Assessment

The safety data for JAK inhibitors are derived from rigorous, multi-phase clinical trial programs. The methodologies employed are standardized to ensure robust and reliable data collection on adverse events.

Key Components of Safety Assessment Protocols:
  • Patient Population: Trials enroll patients with specific indications (e.g., moderate-to-severe rheumatoid arthritis) and predefined inclusion/exclusion criteria.[4][10] Post-marketing safety studies, like the ORAL Surveillance trial for Tofacitinib, may specifically enroll higher-risk populations (e.g., age ≥50 with at least one cardiovascular risk factor) to proactively assess safety signals.[10][12]

  • Treatment and Dosing: Patients are randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator (e.g., methotrexate or a TNF inhibitor).[15][16]

  • Data Collection: Adverse events (AEs), serious adverse events (SAEs), and AEs of special interest are systematically recorded at regular study visits.[10] This includes clinical assessments and laboratory monitoring for parameters like blood counts, lipid profiles, and liver function tests.

  • Adjudication: For AEs of special interest such as MACE, VTE, and malignancies, an independent, blinded adjudication committee often reviews the events to ensure consistent and accurate classification according to predefined criteria.[3][10]

  • Analysis: Safety data are typically analyzed using exposure-adjusted incidence rates (EAIRs) per 100 patient-years to account for varying durations of drug exposure among patients.[9][13] Long-term extension (LTE) studies provide crucial data on the safety profile over extended periods.[3][10][17]

Experimental_Workflow cluster_protocol Clinical Trial Protocol cluster_treatment cluster_assessment Safety Assessment cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization JAKI JAK Inhibitor (e.g., this compound) randomization->JAKI Placebo Placebo randomization->Placebo Comparator Active Comparator (e.g., TNFi) randomization->Comparator monitoring Ongoing Monitoring (AE/SAE Reporting, Labs) JAKI->monitoring Placebo->monitoring Comparator->monitoring aes_interest Adverse Events of Special Interest (AESI) (MACE, VTE, Malignancy) monitoring->aes_interest adjudication Independent Adjudication of AESI aes_interest->adjudication analysis Statistical Analysis (EAIR per 100 PYE) adjudication->analysis reporting Safety Profile Reporting analysis->reporting

Figure 2: Workflow for Safety Assessment in JAK Inhibitor Clinical Trials. (Max Width: 760px)

Conclusion

The safety profile of this compound, a JAK1-preferential inhibitor, appears consistent and acceptable in long-term analyses of patients with rheumatoid arthritis.[3] When compared to other JAK inhibitors, particularly less selective agents, its profile on certain adverse events may be distinct. Rates of MACE, VTE, and malignancies with this compound are generally low and appear comparable to other second-generation JAKis in cross-trial comparisons.[9] The more selective mechanism of action of this compound is hypothesized to contribute to its safety profile, potentially mitigating risks associated with broader JAK inhibition.[1][4] However, direct head-to-head comparative trials are limited, and much of the comparative data comes from network meta-analyses and integrated data from different trial programs.[16][18][19] As with all JAK inhibitors, careful patient selection, particularly considering age and cardiovascular risk factors, and continued monitoring are essential for optimizing treatment outcomes and minimizing risks.[11][20]

References

Benchmarking Filgotinib: A Comparative Analysis Against Novel Immunomodulators in Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanisms, and experimental validation of Filgotinib in the context of emerging oral immunomodulators, including the JAK1 inhibitor Upadacitinib and the TYK2 inhibitor Deucravacitinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development.

The landscape of oral therapies for autoimmune diseases is rapidly evolving, with a new generation of targeted immunomodulators offering alternatives to traditional systemic agents and biologics. This compound, a selective Janus kinase 1 (JAK1) inhibitor, has demonstrated efficacy in the treatment of rheumatoid arthritis (RA). To better understand its therapeutic positioning, this guide provides a detailed performance comparison against two other notable oral immunomodulators: Upadacitinib, another selective JAK1 inhibitor, and Deucravacitinib, a first-in-class tyrosine kinase 2 (TYK2) inhibitor with a distinct allosteric mechanism of action.

Mechanism of Action: Targeting Intracellular Signaling

A key differentiator among these immunomodulators lies in their specific molecular targets within the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade for numerous pro-inflammatory cytokines.

This compound and Upadacitinib are both competitive inhibitors that bind to the ATP-binding site of JAK1.[1] By selectively inhibiting JAK1, they interfere with the signaling of several cytokines implicated in the pathophysiology of autoimmune diseases.[2][3] this compound is noted for its relative selectivity for JAK1 over other JAK isoforms.[1][2]

Deucravacitinib , in contrast, employs a novel allosteric inhibition mechanism. It binds to the regulatory pseudokinase domain of TYK2, locking the enzyme in an inactive conformation.[4][5] This unique mechanism confers high selectivity for TYK2 over other JAK family members, potentially offering a different safety and efficacy profile.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation TYK2 TYK2 Cytokine Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT Dimerization Dimerization pSTAT->Dimerization Dimerizes This compound/Upadacitinib This compound/Upadacitinib This compound/Upadacitinib->JAK1 Inhibition (ATP-competitive) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibition (Allosteric) Cytokine Cytokine Cytokine->Cytokine Receptor Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Translocates Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Modulates

Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibitor Actions

Clinical Efficacy in Rheumatoid Arthritis

The efficacy of this compound and Upadacitinib has been extensively evaluated in patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to methotrexate. The FINCH 1 trial for this compound and the SELECT-COMPARE trial for Upadacitinib provide key data points for comparison.

Efficacy Endpoint (Week 12)This compound 200 mg + MTX (FINCH 1)[6]Upadacitinib 15 mg + MTX (SELECT-COMPARE)[7]Adalimumab + MTX (FINCH 1)[6]Adalimumab + MTX (SELECT-COMPARE)[7]Placebo + MTX (FINCH 1)[6]Placebo + MTX (SELECT-COMPARE)[7]
ACR20 Response 76.6%71%77.9%63%49.9%36%
ACR50 Response 47.7%45%43.1%34%26.1%15%
ACR70 Response 26.1%25%20.2%12%11.9%5%
DAS28-CRP <2.6 (Remission) 35.6%29%31.1%18%14.3%6%

Data Interpretation: Both this compound and Upadacitinib demonstrated significant improvements in ACR20, ACR50, and ACR70 responses, as well as clinical remission rates, compared to placebo at week 12. In their respective trials, both drugs showed efficacy comparable to or, in the case of Upadacitinib in SELECT-COMPARE, superior to the biologic adalimumab on certain endpoints.[6][7]

Clinical Efficacy in Psoriasis

Deucravacitinib has been primarily studied in moderate to severe plaque psoriasis. The POETYK PSO-1 trial provides robust efficacy data for this novel TYK2 inhibitor.

Efficacy Endpoint (Week 16)Deucravacitinib 6 mg (POETYK PSO-1)[8]Apremilast 30 mg BID (POETYK PSO-1)[8]Placebo (POETYK PSO-1)[8]
PASI 75 Response 58.4%35.1%12.7%
sPGA 0/1 (Clear/Almost Clear) 53.6%32.1%7.2%

Data Interpretation: Deucravacitinib demonstrated superiority over both placebo and the oral phosphodiesterase 4 inhibitor apremilast in achieving key psoriasis efficacy endpoints at week 16.[8] Long-term extension studies have shown sustained efficacy of Deucravacitinib over two years.[9]

Safety and Tolerability Profile

The safety profiles of these immunomodulators are a critical consideration for their clinical use. The following table summarizes common treatment-emergent adverse events (TEAEs) reported in their respective clinical trials.

Adverse EventThis compound (FINCH 1)[10]Upadacitinib (SELECT-COMPARE)[7]Deucravacitinib (POETYK PSO-1)[8]
Serious Adverse Events 4.4% (200mg), 5.0% (100mg)Higher than placeboSimilar to placebo and apremilast
Nasopharyngitis CommonCommonCommon
Upper Respiratory Tract Infection CommonCommonCommon
Herpes Zoster ReportedHigher rate than adalimumab[11]Infrequent
Lymphopenia ReportedHigher rate than adalimumab[11]Not highlighted as common
Hepatic Disorder ReportedHigher rate than adalimumab[11]Not highlighted as common
CPK Elevation ReportedHigher rate than adalimumab[11]Not highlighted as common

Data Interpretation: The safety profiles of this compound and Upadacitinib are generally consistent with the known class effects of JAK inhibitors.[7][10] Deucravacitinib's distinct mechanism of action may contribute to a different safety profile, with notable differences in the rates of certain adverse events compared to the JAK1 inhibitors.[8]

Experimental Protocols

JAK Selectivity Assay

Objective: To determine the in vitro selectivity of an inhibitor for different JAK isoforms.

Methodology:

  • Enzyme Source: Recombinant human kinase domains of JAK1, JAK2, JAK3, and TYK2 are used.

  • Inhibitor Preparation: The test inhibitor (e.g., this compound, Upadacitinib) is serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, a synthetic peptide substrate, and ATP in a reaction buffer. The test inhibitor at various concentrations is added to the reaction mixture.

  • Detection: The phosphorylation of the peptide substrate is measured. This can be done using various methods, such as a microfluidic assay that separates the phosphorylated and unphosphorylated peptides.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each JAK isoform is calculated from the dose-response curves. The selectivity is then determined by the ratio of IC50 values (e.g., IC50 for JAK2 / IC50 for JAK1).

Serial Dilution of Inhibitor Serial Dilution of Inhibitor Kinase Reaction Mixture Kinase Reaction Mixture Serial Dilution of Inhibitor->Kinase Reaction Mixture Incubation Incubation Kinase Reaction Mixture->Incubation Recombinant JAK Isoforms Recombinant JAK Isoforms Recombinant JAK Isoforms->Kinase Reaction Mixture Peptide Substrate & ATP Peptide Substrate & ATP Peptide Substrate & ATP->Kinase Reaction Mixture Measurement of Phosphorylation Measurement of Phosphorylation Incubation->Measurement of Phosphorylation IC50 Calculation IC50 Calculation Measurement of Phosphorylation->IC50 Calculation Selectivity Profile Determination Selectivity Profile Determination IC50 Calculation->Selectivity Profile Determination

Figure 2: Experimental Workflow for JAK Selectivity Assay
Cytokine Inhibition Assay

Objective: To assess the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood.

Methodology:

  • Blood Collection: Whole blood is collected from healthy donors into heparinized tubes.

  • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, Upadacitinib, Deucravacitinib) or vehicle control for a specified time (e.g., 60 minutes) at 37°C.

  • Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling, IFN-α to assess JAK1/TYK2 signaling) for a short period (e.g., 15 minutes) at 37°C.

  • Cell Lysis and Fixation: Red blood cells are lysed, and white blood cells are fixed and permeabilized to allow for intracellular staining.

  • Phospho-STAT Staining: The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT1, anti-pSTAT3).

  • Flow Cytometry Analysis: The level of pSTAT in specific immune cell populations (e.g., monocytes, T cells) is quantified using flow cytometry.

  • Data Analysis: The IC50 for the inhibition of cytokine-induced STAT phosphorylation is determined from the dose-response curves.

Whole Blood Incubation with Inhibitor Whole Blood Incubation with Inhibitor Cytokine Stimulation Cytokine Stimulation Whole Blood Incubation with Inhibitor->Cytokine Stimulation Cell Lysis & Fixation Cell Lysis & Fixation Cytokine Stimulation->Cell Lysis & Fixation Phospho-STAT Staining Phospho-STAT Staining Cell Lysis & Fixation->Phospho-STAT Staining Flow Cytometry Analysis Flow Cytometry Analysis Phospho-STAT Staining->Flow Cytometry Analysis IC50 Determination IC50 Determination Flow Cytometry Analysis->IC50 Determination

Figure 3: Experimental Workflow for Cytokine Inhibition Assay

Conclusion

This compound, Upadacitinib, and Deucravacitinib represent significant advancements in the oral treatment of autoimmune diseases. While this compound and Upadacitinib offer potent and selective JAK1 inhibition with demonstrated efficacy in rheumatoid arthritis, Deucravacitinib introduces a novel allosteric mechanism for highly selective TYK2 inhibition, showing strong efficacy in psoriasis. The choice of agent will depend on the specific disease indication, patient characteristics, and a careful consideration of the benefit-risk profile. The distinct mechanistic and clinical profiles of these molecules underscore the importance of continued research to optimize targeted immunomodulatory therapies for patients with autoimmune diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Filgotinib for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Operational and Safety Resource for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Filgotinib, a selective Janus kinase (JAK) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

I. Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including this compound, is governed by a stringent regulatory framework. In the United States, the primary agencies overseeing this are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The cornerstone of hazardous waste management is the Resource Conservation and Recovery Act (RCRA).[2]

A key regulation for healthcare and research facilities is the EPA's Subpart P of the RCRA regulations, which outlines specific requirements for the management of hazardous waste pharmaceuticals.[1] A critical mandate of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[1]

II. This compound: Hazard Profile and Handling Precautions

This compound is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4]

Key Safety Information from Safety Data Sheets (SDS):

Hazard StatementPrecautionary Measures
May damage fertility or the unborn child.[4]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4]
May cause damage to organs through prolonged or repeated exposure.[4]Do not breathe dust/fume/gas/mist/vapors/spray.[4]
Harmful if swallowed.[5]Wash face, hands, and any exposed skin thoroughly after handling.[5]

III. Step-by-Step Disposal Procedures for this compound

The consistent message across multiple Safety Data Sheets and product information for this compound is to dispose of contents/container in accordance with local regulations .[4][5][6] The following steps provide a general framework that aligns with best practices for pharmaceutical waste disposal.

Step 1: Segregation of Waste

Proper segregation is the foundation of compliant pharmaceutical waste management.

  • This compound Waste Stream: Establish a designated waste container specifically for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated vials).

  • Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."

  • Container Type: Use a leak-proof, sealable container appropriate for solid or liquid waste, as applicable.

Step 2: On-Site Accumulation and Storage

  • Secure Storage: Store the designated this compound waste container in a secure, locked area to prevent unauthorized access.[4]

  • Ventilation: Ensure the storage area is well-ventilated.[7]

  • Incompatible Materials: Keep the waste segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

Step 3: Off-Site Disposal

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous pharmaceutical waste by a licensed and reputable hazardous waste management company.

  • Incineration: The preferred method for the disposal of most pharmaceutical waste is incineration at a permitted facility.[1] This high-temperature destruction process is effective in breaking down active pharmaceutical ingredients.

  • Documentation: Maintain all records of waste generation, collection, and disposal, including manifests provided by the waste hauler.

What Not to Do:

  • Do Not Dispose in Regular Trash: this compound should not be disposed of with household or general laboratory garbage.[8]

  • Do Not Pour Down the Drain: Disposing of this compound into the sewage system is prohibited and harmful to the environment.[1][8]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dust is generated.[7]

  • Containment and Cleanup:

    • Avoid dust formation.[7]

    • Collect the spilled material using appropriate methods (e.g., absorbent pads for liquids, careful sweeping for solids).

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent or soap and water.

V. Visualizing Key Processes and Pathways

To further aid in the understanding of this compound's context and the logical flow of its disposal, the following diagrams are provided.

G This compound Disposal Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Protocol A This compound Use in Research B Generation of this compound Waste (Unused compound, contaminated materials) A->B C Segregate into a Labeled Hazardous Waste Container B->C D Store in a Secure, Ventilated Area C->D E Arrange for Pickup by a Licensed Waste Hauler D->E F Transport to a Permitted Treatment Facility E->F G Incineration F->G

Caption: A workflow diagram illustrating the key stages of proper this compound disposal.

JAK_STAT_Pathway This compound's Mechanism of Action: JAK-STAT Signaling Inhibition cluster_receptor Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) Dimer pSTAT Dimer pSTAT->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds Gene Gene Transcription (Inflammation) DNA->Gene This compound This compound This compound->JAK Inhibits

Caption: A diagram of the JAK-STAT signaling pathway inhibited by this compound.

VI. Quantitative Data and Experimental Protocols

Currently, publicly available Safety Data Sheets and regulatory documents do not provide specific quantitative environmental concentration limits for the disposal of this compound. The ecological information section in the available SDS is often marked as "no data available."[7]

Similarly, detailed experimental protocols for the environmental degradation or analysis of this compound are not provided in standard safety and disposal documentation. Researchers undertaking such studies would need to develop and validate their own analytical methods, likely based on high-performance liquid chromatography (HPLC) or mass spectrometry (MS), in consultation with their institution's environmental health and safety department.

For all disposal-related inquiries and to ensure compliance with the most current regulations, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the latest local, state, and federal guidelines.

References

Essential Safety and Logistical Information for Handling Filgotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Filgotinib, a Janus kinase (JAK) 1 preferential inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. The following table summarizes its hazard statements as identified in safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementSource
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2]
Reproductive ToxicityH360: May damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2]
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure[3]

Recommended Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound. These recommendations are based on safety data sheets and general guidelines for handling potent or hazardous pharmaceutical compounds.

PPE CategorySpecificationRationale and Source
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact.[1][4]
Double gloving may be appropriate when handling potent compounds.General best practice for hazardous drugs.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust and splashes. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
A face shield may be required for procedures with a high risk of splashing.General best practice for hazardous drugs.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area is crucial.[4]
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.[1]
Disposable gown.For procedures with a higher risk of contamination.

Step-by-Step Handling Procedures

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[4] For handling powders, a certified chemical fume hood, biological safety cabinet, or glove box is recommended to minimize inhalation exposure.

  • Designated Area: Designate a specific area for handling this compound. This area should be clearly marked and restricted to authorized personnel.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3]

3.2. Weighing and Aliquoting

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing and aliquoting of solid this compound within a containment device such as a chemical fume hood or glove box to prevent the generation and dispersal of dust.[1]

  • Use dedicated spatulas and weighing papers.

  • Clean all equipment and the work surface thoroughly after use.

3.3. Solution Preparation

  • When dissolving this compound, add the solvent to the solid to minimize dust formation.

  • If sonication is required, ensure the container is securely capped.

  • All solution preparation should be performed in a chemical fume hood.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Categorization: this compound waste should be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, weighing papers, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not dispose of it down the drain.[2]

  • Disposal Regulations: All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Ventilated Workspace (e.g., Fume Hood) prep2->prep3 handle1 Weigh Solid this compound in Containment prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Hazardous Waste (Solid and Liquid) clean1->clean2 clean3 Dispose of Waste per Institutional Guidelines clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.